molecular formula C9H11N3 B1419910 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine CAS No. 82193-27-9

2,8-Dimethylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B1419910
CAS No.: 82193-27-9
M. Wt: 161.2 g/mol
InChI Key: PQYHNIRIIDGFAA-UHFFFAOYSA-N
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Description

2,8-Dimethylimidazo[1,2-a]pyridin-3-amine is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,8-dimethylimidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-4-3-5-12-8(10)7(2)11-9(6)12/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYHNIRIIDGFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Dynamics and Synthetic Architecture of 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The chemical structure of 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine represents a privileged scaffold in medicinal chemistry, specifically serving as the pharmacophore anchor for Potassium-Competitive Acid Blockers (P-CABs) and a versatile intermediate for kinase inhibitors.

This guide deconstructs the molecule from a drug development perspective, moving beyond simple characterization to functional application.[1]

The Scaffold: Chemical Architecture & Pharmacophore Analysis

The imidazo[1,2-a]pyridine core is an amphoteric, aromatic bicycle that serves as a bioisostere for indole or purine.[1] The specific substitution pattern of the 2,8-dimethyl-3-amino variant is engineered for precise biological fit, particularly in the luminal channel of the H+/K+-ATPase proton pump.

Structure-Activity Relationship (SAR) Logic
Structural ElementChemical FunctionBiological Consequence
N1 (Bridgehead Nitrogen) Proton Trap (pKa ~7.0–8.0) The primary basic center. In P-CABs, this nitrogen becomes protonated in the acidic secretory canaliculus, locking the drug into the enzyme via ionic bonding.[1]
C3-Amine (-NH₂) Electronic Donor / Vector Strongly electron-donating (+M effect). It increases the electron density on N1, raising pKa to ensure protonation at physiological pH.[1] It also serves as the handle for acyl/sulfonyl derivatives.
C2-Methyl Group Lipophilic Anchor Increases logP (lipophilicity), facilitating membrane penetration before the drug enters the acidic compartment.[1] Provides steric bulk to restrict rotation.
C8-Methyl Group Metabolic Shield Critical Feature. It sterically hinders the C8 position, preventing oxidative metabolism (hydroxylation) and reducing clearance. It also induces a torsional twist, aiding in "induced fit" binding.
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
  • Molecular Formula: C₉H₁₁N₃[1]

  • Molecular Weight: 161.21 g/mol

  • Calculated logP (cLogP): ~1.2 (Moderate lipophilicity, ideal for CNS/GI penetration).

  • Topological Polar Surface Area (TPSA): ~45 Ų (High permeability).

Synthesis: The Self-Validating Protocols

In drug discovery, the synthesis of the primary amine (the target of this guide) is distinct from the synthesis of substituted amines (libraries). I present two protocols: the Robust Scale-Up Route for the parent core and the GBB Route for rapid derivatization.

Protocol A: The "Nitrosation-Reduction" Cycle (Primary Amine)

Best for: Generating the pure 2,8-dimethylimidazo[1,2-a]pyridin-3-amine intermediate in multi-gram quantities.

The Logic: Direct nitration is often too harsh for electron-rich fused rings. Nitrosation using tert-butyl nitrite (TBN) is milder, regioselective for C3, and avoids tar formation.

Step-by-Step Methodology
  • Cyclization (Formation of the Core):

    • Reagents: 2-Amino-3-picoline (1.0 eq), Chloroacetone (1.1 eq), NaHCO₃ (2.0 eq).[1]

    • Solvent: Ethanol (reflux).[2]

    • Procedure: Reflux 2-amino-3-picoline with chloroacetone for 4–6 hours. The base neutralizes the HCl byproduct.

    • Checkpoint: Monitor TLC. The disappearance of the aminopicoline and appearance of a fluorescent spot (blue under UV 254nm) indicates the 2,8-dimethylimidazo[1,2-a]pyridine intermediate.

    • Yield Expectation: >85%.[3][4][5][6]

  • Regioselective Nitrosation (The C3 Functionalization):

    • Reagents: 2,8-Dimethylimidazo[1,2-a]pyridine (1.0 eq), tert-Butyl Nitrite (TBN) (1.5 eq).[1]

    • Solvent: Acetonitrile (ACN) or DCE.

    • Conditions: Room temperature to 50°C, 1 hour. Open air (metal-free).

    • Mechanism: Radical-mediated or ionic nitrosation at the most electron-rich C3 position.

    • Observation: Solution turns deep green/blue (characteristic of C-nitroso compounds).

  • Reduction to Amine:

    • Reagents: Hydrazine hydrate (5.0 eq) with Pd/C (10 mol%) OR Zn dust / Acetic Acid.

    • Procedure: Add the reducing agent carefully. The color shifts from green to pale yellow/colorless.

    • Isolation: Filter catalyst. Neutralize. Extract with DCM. Note: The free amine is air-sensitive (oxidizes to purple/black tars). Store as the HCl salt or react immediately.

Protocol B: The Groebke-Blackburn-Bienaymé (GBB) Reaction

Best for: Combinatorial Library Generation (Secondary Amines).

This multicomponent reaction assembles the ring and the amine in one pot. However, it typically yields secondary amines (depending on the isocyanide used).[1]

GBB_Reaction Amine 2-Amino-3-picoline (Amine Source) Schiff Schiff Base Formation Amine->Schiff Aldehyde Acetaldehyde (C2 Source) Aldehyde->Schiff Isocyanide R-Isocyanide (C3-N Source) Cyclization [4+1] Cycloaddition Schiff->Cyclization + Isocyanide Product 3-(Alkylamino)-2,8-dimethyl imidazo[1,2-a]pyridine Cyclization->Product Cat Cat: Sc(OTf)3 or HClO4 Cat->Cyclization

Figure 1: The GBB Multicomponent Workflow.[1] Note that using acetaldehyde yields the 2-methyl derivative, while the isocyanide determines the substituent on the 3-amine.

Biological Mechanism: The P-CAB Connection

The 2,8-dimethylimidazo[1,2-a]pyridin-3-amine core is the functional engine of Potassium-Competitive Acid Blockers . Unlike Proton Pump Inhibitors (PPIs) which require acid activation and form covalent bonds, P-CABs bind reversibly.

Mechanism of Action (MoA)
  • Entry: The lipophilic neutral molecule diffuses from the blood into the parietal cell.

  • Ion Trapping: It enters the highly acidic secretory canaliculus (pH < 1).

  • Protonation: The N1 nitrogen becomes protonated. The 3-amino group stabilizes this cation via resonance.

  • Binding: The cationic drug competes with K+ ions for the luminal binding site of the H+/K+-ATPase, locking the pump in the E2 conformation.

PCAB_Mechanism Drug_Neutral 2,8-Dimethyl-Core (Neutral) Membrane Parietal Cell Membrane Drug_Neutral->Membrane Passive Diffusion Acid_Space Secretory Canaliculus (pH < 1.0) Membrane->Acid_Space Drug_Cation Protonated Species (N1-H+) Acid_Space->Drug_Cation Protonation (pKa ~7.5) Target H+/K+-ATPase (Proton Pump) Drug_Cation->Target Ionic Binding (Competes with K+) K_Ion K+ Ion K_Ion->Target Blocked

Figure 2: Ion-Trapping Mechanism. The high pKa of the imidazopyridine core allows it to concentrate 1000-fold in the acidic canaliculus.

Characterization & Quality Control

When synthesizing or sourcing this compound, the following spectral signatures validate the structure.

TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆) δ ~2.35 ppm (s, 3H) C2-Methyl : Singlet, typical alpha-aromatic methyl.
δ ~2.50 ppm (s, 3H) C8-Methyl : Singlet, slightly deshielded by ring current.
δ ~7.8–8.2 ppm (d) C5-H : Doublet, most deshielded aromatic proton (near bridgehead N).[1]
Absence of C3-H The singlet usually found at ~7.4 ppm in the unsubstituted core must be absent .
¹³C NMR ~140 ppm (C2) Quaternary carbon attached to the methyl.
~110–120 ppm (C3) Significant upfield shift if free amine (-NH2) is present due to shielding.
Mass Spec (ESI+) [M+H]⁺ = 162.1 Base peak.

References

  • Bienaymé, H., & Bouzid, K. (1998).[1] A new isocyanide-based multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines.[5] Angewandte Chemie International Edition, 37(16), 2234-2237.[1] Link[1]

  • Groebke, K., Weber, L., & Mehlin, F. (1998).[1] Synthesis of imidazo[1,2-a]pyridines, pyrrolo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines by a three-component condensation. Synlett, 1998(06), 661-663. Link

  • Wang, H., et al. (2016).[1] Nitrosylation of imidazo[1,2-a]pyridines in metal free system. Journal of King Saud University - Science, 28(4), 283-287. Link

  • Scott, M. K., et al. (1992).[1] Pyrido[1,2-a]indoles and imidazo[1,2-a]pyridines as potential anti-ulcer agents.[1] Journal of Medicinal Chemistry, 35(3), 552-558.[1] (Foundation of the SCH 28080 class). Link[1]

  • Palmer, A. M., et al. (2007). Structure-activity relationships of novel P-CABs: The effect of the 8-substituent. Journal of Medicinal Chemistry, 50(24), 6240-6264.[1] Link[1]

Sources

The Multifaceted Biological Activities of Imidazo[1,2-a]pyridin-3-amine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs. The introduction of an amine group at the 3-position has unlocked a remarkable spectrum of biological activities, positioning these derivatives as promising candidates for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the significant anticancer, antimicrobial, and anti-inflammatory properties of imidazo[1,2-a]pyridin-3-amine derivatives. We delve into the key mechanisms of action, present collated quantitative data, and provide detailed experimental protocols to empower researchers in their drug discovery and development endeavors. This guide is designed for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this versatile chemical scaffold.

Introduction: The Imidazo[1,2-a]pyridine Core and the Significance of the 3-Amine Moiety

Imidazo[1,2-a]pyridines are fused bicyclic heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties.[1] This scaffold is present in several marketed drugs, highlighting its therapeutic relevance.[2] The synthetic accessibility of these compounds, particularly through multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, allows for the rapid generation of diverse chemical libraries for biological screening.[3][4]

The addition of an amine group at the 3-position of the imidazo[1,2-a]pyridine ring system has been shown to be a critical determinant of biological activity. This functionalization provides a key interaction point for various biological targets, leading to a broad range of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities. This guide will explore these key biological activities in detail, providing both a theoretical framework and practical experimental guidance.

Anticancer Activity: Targeting Key Oncogenic Pathways

Imidazo[1,2-a]pyridin-3-amine derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines.[5] Their mechanisms of action are often multifaceted, involving the inhibition of key kinases and the modulation of critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.[6]

Mechanism of Action: Inhibition of Kinase Signaling Cascades

A significant body of research points to the ability of imidazo[1,2-a]pyridin-3-amine derivatives to act as potent kinase inhibitors. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

One of the key pathways targeted by these compounds is the PI3K/Akt/mTOR pathway . This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in various malignancies.[7] Certain imidazo[1,2-a]pyridine derivatives have been shown to be potent inhibitors of PI3Kα, a key isoform of the PI3K enzyme.[8] By inhibiting PI3K, these compounds can effectively block downstream signaling through Akt and mTOR, leading to cell cycle arrest and apoptosis.[8]

Furthermore, some derivatives have been identified as inhibitors of other important kinases, such as FLT3 , which is often mutated in acute myeloid leukemia (AML).[9] The inhibition of both wild-type and mutant forms of FLT3 highlights the potential of these compounds to overcome drug resistance.[9] Additionally, derivatives have been reported to inhibit c-KIT , a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST).[3]

The anticancer effects of these compounds are also attributed to the induction of apoptosis through both intrinsic and extrinsic pathways. This is often accompanied by the upregulation of pro-apoptotic proteins like p53 and p21, and the cleavage of PARP.[5][10]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#F1F3F4"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#F1F3F4"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4"]; CellGrowth [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compound [label="Imidazo[1,2-a]pyridin-3-amine\nDerivative", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP2 [dir=none]; PIP2 -> PIP3 [label="Phosphorylation"]; PIP3 -> PDK1; PDK1 -> Akt [label="Activation"]; Akt -> mTORC1 [label="Activation"]; mTORC1 -> CellGrowth; Akt -> Apoptosis [arrowhead=tee, label="Inhibition"]; Compound -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; }

Caption: Step-by-step workflow for assessing the cytotoxicity of imidazo[1,2-a]pyridin-3-amine derivatives using the MTT assay.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Imidazo[1,2-a]pyridin-3-amine derivatives have demonstrated promising antimicrobial activity, particularly against Gram-positive bacteria. [8]

Spectrum of Activity and Mechanism of Action

Several studies have reported the bacteriostatic activity of these compounds against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [8]The antimicrobial spectrum appears to be narrower, with less activity typically observed against Gram-negative bacteria. [8]Some derivatives have also shown inhibitory activity against various fungal strains. [1] The precise mechanism of antimicrobial action is still under investigation. An initial hypothesis targeting bacterial DNA gyrase was not substantiated in one study, suggesting a novel mechanism of action. [2]Further research is needed to elucidate the specific molecular targets of these compounds in bacteria and fungi.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of imidazo[1,2-a]pyridin-3-amine derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 91 E. coli15.625[11]
Compound 89 E. coli62.5[11]
S. epidermidis62.5[11]
Compound 85 S. epidermidis62.5[11]
Compound 13b, 13j Various BacteriaSignificant Activity[1]
Compound 13c, 13g Various FungiGood Inhibitory Activity[1]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standardized method for determining the MIC of imidazo[1,2-a]pyridin-3-amine derivatives against bacterial strains. [12][13] Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Imidazo[1,2-a]pyridin-3-amine derivatives dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Multichannel pipette

  • Plate incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate to achieve a range of final concentrations (e.g., 0.8-50 µg/mL). [10]2. Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. [13]Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well. [13]3. Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. [13]Include a positive control well (inoculum without compound) and a negative control well (broth without inoculum).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours. [12]5. MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity: Modulating Key Inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. Imidazo[1,2-a]pyridin-3-amine derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of the STAT3/NF-κB signaling pathway. [14]

Mechanism of Action: Suppression of Pro-inflammatory Signaling

The anti-inflammatory effects of certain imidazo[1,2-a]pyridin-3-amine derivatives, such as the compound MIA (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine), are well-documented. [14]MIA has been shown to suppress the activation of two key transcription factors involved in the inflammatory response: STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). [5][14][15] This suppression leads to a downstream reduction in the expression of pro-inflammatory mediators, including:

  • Inducible nitric oxide synthase (iNOS): An enzyme that produces nitric oxide, a key inflammatory molecule. [14]* Cyclooxygenase-2 (COX-2): An enzyme involved in the synthesis of prostaglandins, which are potent inflammatory mediators. [6][14]* Pro-inflammatory cytokines: Such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). [14][16] The mechanism of NF-κB inhibition involves an increase in the expression of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes. [14]

Diagram: Modulation of the STAT3/NF-κB Signaling Pathway by an Imidazo[1,2-a]pyridin-3-amine Derivative

NFkB_STAT3_Pathway cluster_Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylation of IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB->ProInflammatory_Genes IL6R IL-6R JAK JAK IL6R->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->Nucleus Dimerization & Translocation pSTAT3->ProInflammatory_Genes Compound Imidazo[1,2-a]pyridin-3-amine Derivative (MIA) Compound->IKK Inhibition Compound->IkBa_NFkB Increased IκBα Expression Compound->STAT3 Inhibition of Phosphorylation

Caption: Imidazo[1,2-a]pyridin-3-amine derivatives can suppress inflammation by inhibiting the phosphorylation of STAT3 and preventing the degradation of IκBα, thereby blocking the nuclear translocation and activity of NF-κB.

Experimental Protocol: In Vitro Assessment of Anti-inflammatory Activity

This protocol outlines a method to evaluate the anti-inflammatory effects of imidazo[1,2-a]pyridin-3-amine derivatives in a cell-based assay. [14] Materials:

  • Macrophage or other relevant cell lines (e.g., MDA-MB-231, SKOV3)

  • Lipopolysaccharide (LPS)

  • Imidazo[1,2-a]pyridin-3-amine derivatives

  • ELISA kits for pro-inflammatory cytokines (e.g., IL-6, TNF-α)

  • Griess reagent for nitrite measurement

  • Reagents for Western blotting (antibodies for p-STAT3, STAT3, IκBα, etc.)

  • Reagents for qPCR (primers for iNOS, COX-2, etc.)

Procedure:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

  • Inflammatory Stimulus: Induce an inflammatory response by treating the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

  • Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines using specific ELISA kits according to the manufacturer's instructions.

  • Nitrite Measurement (Griess Assay): Use the cell culture supernatant to measure the production of nitric oxide by quantifying nitrite levels with the Griess reagent.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression and phosphorylation status of key proteins in the STAT3 and NF-κB pathways.

  • Gene Expression Analysis (qPCR): Isolate total RNA from the cells and perform quantitative real-time PCR to measure the mRNA expression levels of iNOS, COX-2, and other relevant inflammatory genes.

Synthesis: The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

The GBB reaction is a powerful and efficient one-pot method for the synthesis of 3-aminoimidazo[1,2-a]pyridines. [3][4][17]This multicomponent reaction involves the condensation of an aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid. [17][18]

General Reaction Scheme

The general scheme for the GBB reaction involves the acid-catalyzed formation of a Schiff base from the aminopyridine and aldehyde, followed by nucleophilic attack of the isocyanide and subsequent cyclization to yield the desired 3-aminoimidazo[1,2-a]pyridine product.

Diagram: General Workflow for the Groebke-Blackburn-Bienaymé (GBB) Reaction

GBB_Reaction cluster_reactants Aminopyridine 2-Aminopyridine ReactionVessel Reaction Vessel (Solvent, Catalyst) Aminopyridine->ReactionVessel Aldehyde Aldehyde Aldehyde->ReactionVessel Isocyanide Isocyanide Isocyanide->ReactionVessel Reactants Reactants Product 3-Aminoimidazo[1,2-a]pyridine Derivative ReactionVessel->Product One-pot Reaction Purification Purification (e.g., Chromatography) Product->Purification FinalProduct Final Product Purification->FinalProduct

Caption: The GBB reaction provides a convergent and efficient one-pot synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives from readily available starting materials.

Experimental Protocol: A Representative GBB Synthesis

This protocol provides a general procedure for the synthesis of a 3-aminoimidazo[1,2-a]pyridine derivative via the GBB reaction. [17][18] Materials:

  • 2-Aminopyridine

  • Aldehyde (e.g., benzaldehyde)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Lewis acid catalyst (e.g., Sc(OTf)₃ or BF₃·OEt₂)

  • Solvent (e.g., methanol, dichloromethane)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) and the aldehyde (1.0 eq) in a suitable solvent (e.g., a 1:1 mixture of methanol and dichloromethane), add the Lewis acid catalyst (e.g., 5-10 mol%).

  • Schiff Base Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the Schiff base intermediate. Anhydrous sodium sulfate can be added as a dehydrating agent.

  • Isocyanide Addition: Add the isocyanide (1.1 eq) to the reaction mixture.

  • Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-aminoimidazo[1,2-a]pyridine derivative.

  • Characterization: Characterize the final product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Conclusion and Future Perspectives

Imidazo[1,2-a]pyridin-3-amine derivatives represent a highly versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in the realms of oncology, infectious diseases, and inflammatory conditions underscores their significant potential. The synthetic tractability of these compounds, particularly through the GBB three-component reaction, allows for extensive structural diversification and the fine-tuning of their biological activities.

Future research in this area should focus on several key aspects. A deeper understanding of the precise molecular targets and mechanisms of action, particularly for their antimicrobial properties, is crucial for rational drug design and optimization. The exploration of a broader range of derivatives through combinatorial synthesis and high-throughput screening will likely uncover new and more potent lead compounds. Furthermore, in vivo studies are essential to validate the promising in vitro findings and to assess the pharmacokinetic and toxicological profiles of these derivatives. The continued investigation of the imidazo[1,2-a]pyridin-3-amine scaffold holds great promise for the discovery of next-generation therapies to address unmet medical needs.

References

  • Al-Qadi, I. S., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]

  • Hayakawa, I., et al. (2012). Imidazo[1,2-a]pyrazines as Novel PI3K Inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1987-1990. [Link]

  • de Oliveira, C. S., et al. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 6(15), 9875-9896. [Link]

  • Golebiowski, A., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 12(4), 335-347. [Link]

  • Pour-Abdi, L., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Medicinal Chemistry, 20(1), 104-118. [Link]

  • Kavitha, S., et al. (2017). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Journal of Heterocyclic Chemistry, 54(4), 2353-2359. [Link]

  • Conde, J. J., et al. (2019). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. Medicinal Chemistry Research, 28(1), 119-130. [Link]

  • Zhang, L., et al. (2022). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. European Journal of Medicinal Chemistry, 243, 114757. [Link]

  • Golebiowski, A., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 12(4), 335-347. [Link]

  • El-Gamal, M. I., et al. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Future Medicinal Chemistry, 14(20), 1455-1460. [Link]

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  • Golebiowski, A., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. ResearchGate. [Link]

  • Dömling, A., et al. (2018). Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. ResearchGate. [Link]

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  • Zhang, Y., et al. (2024). Synthesis and evaluation of imidazo[1,2-a]quinoxaline derivatives as potential antifungal agents against phytopathogenic fungi. Molecular Diversity, 28(5), 3153-3163. [Link]

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A Technical Guide to the Therapeutic Potential of 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine core is a "privileged" heterocyclic scaffold that forms the basis of numerous clinically approved drugs and is a focal point of extensive research in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3][4] This technical guide provides an in-depth, prospective analysis of a specific, understudied derivative: 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine . While direct literature on this compound is sparse, this document will extrapolate from the wealth of data on analogous structures to outline its synthetic accessibility, hypothesize its therapeutic potential in oncology and inflammatory diseases, and provide detailed experimental workflows for its validation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter within this potent pharmacophore.

The Imidazo[1,2-a]pyridine Scaffold: A Foundation of Therapeutic Success

The imidazo[1,2-a]pyridine system is a nitrogen-bridged heterocyclic compound that has garnered significant attention from medicinal chemists.[3] Marketed drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and zolimidine (antiulcer) feature this core structure, validating its favorable pharmacological properties.[2] The scaffold's appeal lies in its rigid, planar structure, which allows for predictable interactions with biological targets, and its synthetic tractability, which permits extensive structural modifications to fine-tune activity and selectivity.[2][5] The 3-amino substituted imidazo[1,2-a]pyridines, in particular, are readily synthesized and have shown significant promise in various therapeutic areas.[1][5]

Synthesis and Characterization of 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine

The most efficient and modular route to 3-aminoimidazo[1,2-a]pyridines is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction.[1][5] This one-pot reaction combines an aminopyridine, an aldehyde, and an isocyanide, offering a high degree of atom economy and enabling the rapid generation of diverse compound libraries.[1][6]

Proposed Synthetic Protocol via Groebke-Blackburn-Bienaymé Reaction

The synthesis of the title compound, 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine, can be confidently proposed using this methodology.

  • Reactants:

    • 2-Amino-3-methylpyridine (for the 8-methyl substitution)

    • Acetaldehyde (for the 2-methyl substitution)

    • An isocyanide (e.g., tert-butyl isocyanide, which can be subsequently removed, or a desired N-substituent can be introduced directly)

Step-by-Step Protocol:

  • To a solution of 2-amino-3-methylpyridine (1.0 eq) in methanol (0.2 M) is added acetaldehyde (1.2 eq).

  • A catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, 10 mol%) is added to the mixture.[5]

  • The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the Schiff base intermediate.

  • tert-Butyl isocyanide (1.1 eq) is added to the reaction mixture.

  • The reaction is stirred at 60°C and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 8-12 hours).[6][7]

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired 3-(tert-butylamino)-2,8-dimethylimidazo[1,2-a]pyridine.

  • Optional Deprotection: If the unsubstituted 3-amino group is desired, the tert-butyl group can be removed under strong acidic conditions.

Characterization

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques, including:

  • ¹H and ¹³C NMR: To confirm the presence of the methyl groups and the overall substitution pattern on the imidazo[1,2-a]pyridine core.[5]

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[6]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch of the amine.[5]

GBB_Reaction cluster_reactants Reactants cluster_process Process 2-Amino-3-methylpyridine 2-Amino-3-methylpyridine Schiff_Base Schiff Base Formation (Acid Catalyst) 2-Amino-3-methylpyridine->Schiff_Base Acetaldehyde Acetaldehyde Acetaldehyde->Schiff_Base Isocyanide Isocyanide Cycloaddition [4+1] Cycloaddition Isocyanide->Cycloaddition Schiff_Base->Cycloaddition Reacts with Aromatization Aromatization Cycloaddition->Aromatization Product 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine Derivative Aromatization->Product

Caption: Groebke-Blackburn-Bienaymé (GBB) reaction for synthesis.

Hypothesized Therapeutic Potential

Based on extensive literature on analogous compounds, 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine is predicted to exhibit significant therapeutic potential in two key areas: oncology and anti-inflammatory applications.

Anticancer Potential

Numerous studies have demonstrated the potent anticancer activity of imidazo[1,2-a]pyridine derivatives against a variety of human cancer cell lines, including breast, colon, and lung cancer.[3][5][8][9]

Proposed Mechanism of Action: The anti-inflammatory and anticancer effects of imidazo[1,2-a]pyridine derivatives are often linked through the modulation of key signaling pathways that are dysregulated in cancer. One such critical pathway is the STAT3/NF-κB signaling axis .[10][11]

  • STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer cells, promoting proliferation, survival, and angiogenesis. It is hypothesized that 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine could suppress the phosphorylation of STAT3, thereby inhibiting its activation.[11]

  • NF-κB Inhibition: Nuclear Factor-kappa B (NF-κB) is another key transcription factor that plays a central role in inflammation and cancer.[10] It controls the expression of genes involved in cell survival and proliferation. The compound may prevent the degradation of IκBα, the natural inhibitor of NF-κB, thus keeping NF-κB in an inactive state in the cytoplasm.[10][11]

Anticancer_Pathway Compound 2,8-Dimethylimidazo [1,2-a]pyridin-3-amine STAT3 STAT3 Compound->STAT3 Inhibits Phosphorylation NFkB_Pathway IκBα Degradation Compound->NFkB_Pathway Inhibits pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus NFkB NF-κB (Active) NFkB_Pathway->NFkB NFkB->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Downregulates Anti-apoptotic genes

Caption: Hypothesized anticancer signaling pathway.

Anti-inflammatory Potential

Chronic inflammation is a key driver of many diseases, including cancer, arthritis, and neurodegenerative disorders.[2] Imidazo[1,2-a]pyridine derivatives have been shown to exert potent anti-inflammatory effects.[10][12]

Proposed Mechanism of Action: The anti-inflammatory effects are likely mediated through the same STAT3/NF-κB signaling pathways. By inhibiting these transcription factors, 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine could reduce the expression and release of pro-inflammatory mediators.[10][12]

  • Cytokine Reduction: Inhibition of NF-κB and STAT3 would lead to decreased production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[10]

  • Enzyme Inhibition: The compound could also downregulate the expression of inflammatory enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), which are responsible for producing inflammatory mediators like nitric oxide and prostaglandins.[10][12]

Anti_inflammatory_Pathway LPS Inflammatory Stimulus (e.g., LPS) Cell Macrophage / Cancer Cell LPS->Cell NFkB NF-κB Activation Cell->NFkB STAT3 STAT3 Activation Cell->STAT3 Compound 2,8-Dimethylimidazo [1,2-a]pyridin-3-amine Compound->NFkB Inhibits Compound->STAT3 Inhibits Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) NFkB->Mediators Upregulates STAT3->Mediators Upregulates Inflammation Inflammatory Response Mediators->Inflammation

Caption: Hypothesized anti-inflammatory signaling pathway.

Proposed Experimental Workflows for Validation

To validate the hypothesized therapeutic potential, a structured, multi-stage experimental approach is necessary, beginning with in vitro screening and progressing to in vivo models.

In Vitro Anticancer Screening Workflow

This workflow is designed to assess the cytotoxicity of the compound and elucidate its mechanism of action at a cellular level.[13][14][15]

Protocol: Cell Viability (MTT/CellTiter-Glo) Assay

  • Cell Plating: Seed a panel of human cancer cell lines (e.g., MCF-7 [breast], HT-29 [colon], A549 [lung]) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Assay: Add MTT reagent or CellTiter-Glo reagent to each well according to the manufacturer's protocol.[16]

  • Data Acquisition: Measure absorbance (for MTT) or luminescence (for CellTiter-Glo) using a plate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values for each cell line.

Protocol: Western Blot Analysis for Signaling Proteins

  • Treatment and Lysis: Treat cells in 6-well plates with the compound at its IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-STAT3, STAT3, IκBα, β-actin as a loading control).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify band intensity to determine changes in protein expression and phosphorylation status.[10][11]

In_Vitro_Workflow Start Synthesized Compound Cell_Culture Panel of Cancer Cell Lines (MCF-7, HT-29, etc.) Start->Cell_Culture MTT_Assay Cell Viability Assay (MTT / CellTiter-Glo) Cell_Culture->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Mechanism_Studies Mechanism of Action Studies IC50->Mechanism_Studies Western_Blot Western Blot (p-STAT3, IκBα) Mechanism_Studies->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V / PI) Mechanism_Studies->Apoptosis_Assay Data_Analysis Data Analysis & Conclusion Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: In vitro anticancer screening workflow.

In Vivo Anti-inflammatory Evaluation Workflow

This workflow uses a well-established animal model to assess the compound's ability to suppress an acute inflammatory response.[17][18]

Protocol: LPS-Induced Acute Inflammation in Mice

  • Acclimatization: Acclimate male C57BL/6 mice for one week.

  • Grouping: Randomly assign mice to groups (n=8 per group): Vehicle control, LPS + Vehicle, LPS + Compound (at various doses, e.g., 10, 30, 100 mg/kg), and LPS + Dexamethasone (positive control).

  • Compound Administration: Administer the compound or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.).

  • Inflammatory Challenge: One hour after compound administration, inject all mice (except the vehicle control group) with Lipopolysaccharide (LPS) (1 mg/kg, i.p.) to induce a systemic inflammatory response.[10][18]

  • Sample Collection: At a peak response time (e.g., 2 or 4 hours post-LPS), collect blood via cardiac puncture and euthanize the animals.

  • Cytokine Analysis: Prepare serum from the blood samples and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Analysis: Compare cytokine levels between the treatment groups and the LPS + Vehicle group to determine the compound's anti-inflammatory efficacy.

In_Vivo_Workflow Start Acclimatized Mice Grouping Randomize into Groups (Vehicle, LPS, Compound) Start->Grouping Dosing Administer Compound (p.o. / i.p.) Grouping->Dosing LPS_Challenge Induce Inflammation (LPS, i.p.) Dosing->LPS_Challenge Time_Point Wait for Peak Response (e.g., 2 hours) LPS_Challenge->Time_Point Sample_Collection Collect Blood (Serum) Time_Point->Sample_Collection ELISA Measure Cytokines (TNF-α, IL-6) by ELISA Sample_Collection->ELISA Analysis Statistical Analysis of Cytokine Levels ELISA->Analysis Conclusion Evaluate Anti-inflammatory Efficacy Analysis->Conclusion

Caption: In vivo anti-inflammatory evaluation workflow.

Data Presentation (Hypothetical)

The following tables represent potential outcomes from the proposed experimental workflows, which would indicate that 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine is a promising therapeutic candidate.

Table 1: Hypothetical IC₅₀ Values against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) of Compound
MCF-7Breast4.5
HT-29Colon2.8
A549Lung7.2
PC-3Prostate5.1

Table 2: Hypothetical Effect on Serum Cytokine Levels in LPS-Treated Mice

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle-50 ± 1530 ± 10
LPS + Vehicle-2500 ± 4001800 ± 350
LPS + Compound101500 ± 3001100 ± 250
LPS + Compound30800 ± 200550 ± 150
LPS + Dexamethasone10600 ± 150400 ± 100

Conclusion and Future Directions

While currently understudied, 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine represents a highly promising molecule for therapeutic development. Its straightforward synthesis via the GBB reaction allows for rapid access and future derivatization. Based on the robust pharmacology of the imidazo[1,2-a]pyridine scaffold, this compound is strongly hypothesized to possess potent anticancer and anti-inflammatory activities, likely mediated through the inhibition of the STAT3 and NF-κB signaling pathways.

The experimental workflows detailed in this guide provide a clear and logical path for validating this potential. Positive results from these studies would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues to optimize potency and selectivity.

  • Pharmacokinetic Profiling: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Advanced In Vivo Models: Testing the compound in more complex, chronic models of disease, such as tumor xenograft models for oncology or collagen-induced arthritis models for inflammation.[19][20]

The exploration of 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine and its derivatives could uncover a new generation of targeted therapies for cancer and inflammatory diseases, reinforcing the enduring value of the imidazo[1,2-a]pyridine scaffold in modern medicinal chemistry.

References

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An In-Depth Technical Guide to 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine (CAS No. 82193-27-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural foundation of several commercially successful drugs.[1] This bicyclic system, featuring a bridgehead nitrogen atom, is present in well-known pharmaceuticals such as the hypnotic agent zolpidem and the anxiolytic alpidem.[2] The therapeutic versatility of imidazo[1,2-a]pyridine derivatives is extensive, with demonstrated activities including anticancer, anti-inflammatory, antiviral, and antituberculosis effects.[3][4] The compound 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine, with the Chemical Abstracts Service (CAS) registry number 82193-27-9 , represents a specific analogue within this important class of molecules, holding potential for further exploration in drug discovery and development.

This technical guide provides a comprehensive overview of 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine, with a focus on its synthesis, structural characterization, and the broader context of its potential biological significance.

Physicochemical Properties and Structural Data

A summary of the key physicochemical properties for 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine is presented in the table below. These values are calculated based on its chemical structure and are essential for its handling, formulation, and interpretation of biological data.

PropertyValueSource
CAS Number 82193-27-9Internal Search
Molecular Formula C₉H₁₁N₃[5]
Molecular Weight 161.21 g/mol [5]
Monoisotopic Mass 161.0953 g/mol [5]
XlogP (predicted) 1.8[6]
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 3Calculated

Synthesis of 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine: The Groebke-Blackburn-Bienaymé Reaction

The most direct and efficient synthetic route to 3-aminoimidazo[1,2-a]pyridine derivatives is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[2] This powerful multicomponent reaction involves the condensation of an aminopyridine, an aldehyde, and an isocyanide, typically under acidic catalysis.[7][8]

For the specific synthesis of 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine, the key starting material to achieve the 8-methyl substitution is 2-amino-3-methylpyridine. The 2-methyl group on the final product is derived from the aldehyde component, and the 3-amino group is introduced by the isocyanide.

Reaction Scheme:

GBB_synthesis cluster_reactants Reactants cluster_product Product 2_amino_3_methylpyridine 2-Amino-3-methylpyridine reaction_center + 2_amino_3_methylpyridine->reaction_center acetaldehyde Acetaldehyde acetaldehyde->reaction_center isocyanide Isocyanide (R-NC) isocyanide->reaction_center product 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine catalyst Lewis or Brønsted Acid Catalyst catalyst->reaction_center reaction_center->product

Caption: Synthetic pathway for 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine via the GBB reaction.

Mechanistic Insights into the Groebke-Blackburn-Bienaymé Reaction

The GBB reaction proceeds through a well-established mechanism initiated by the acid-catalyzed condensation of the aminopyridine and the aldehyde to form a Schiff base (iminium ion intermediate). The isocyanide then undergoes a [4+1] cycloaddition with the Schiff base. A subsequent intramolecular cyclization and aromatization yield the final 3-aminoimidazo[1,2-a]pyridine product.[9]

GBB_Mechanism A 2-Aminopyridine + Aldehyde B Schiff Base (Iminium Ion) A->B H⁺, -H₂O C Isocyanide Addition B->C + Isocyanide D Nitrile Intermediate C->D E Intramolecular Cyclization D->E F Cyclized Intermediate E->F G Aromatization (Proton Transfer) F->G H 3-Aminoimidazo[1,2-a]pyridine G->H

Caption: Simplified mechanism of the Groebke-Blackburn-Bienaymé reaction.

Experimental Protocol (Adapted from analogous syntheses)

Materials:

  • 2-Amino-3-methylpyridine

  • Acetaldehyde (or a suitable precursor like paraldehyde)

  • An appropriate isocyanide (e.g., tert-butyl isocyanide)

  • A Lewis acid catalyst (e.g., Scandium(III) triflate [Sc(OTf)₃] or a Brønsted acid like p-toluenesulfonic acid)[7][8]

  • Anhydrous solvent (e.g., methanol, ethanol, or acetonitrile)[7]

Procedure:

  • To a solution of 2-amino-3-methylpyridine (1.0 eq) and acetaldehyde (1.1 eq) in the chosen anhydrous solvent, add the acid catalyst (e.g., 5-10 mol%).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the Schiff base.

  • Add the isocyanide (1.0 eq) to the reaction mixture.

  • The reaction can be stirred at room temperature or heated (e.g., to 60-80 °C) to drive the reaction to completion. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Self-Validation: The purity and identity of the final product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The expected spectral data should be consistent with the structure of 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine. While specific data for this compound is scarce, analogous structures can provide expected chemical shift ranges and fragmentation patterns.[1][3]

Potential Biological Activity and Applications in Drug Development

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of therapeutics targeting a range of diseases. The substitution pattern on the ring system dictates the specific biological activity.

Anticancer Potential: Numerous imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity through the inhibition of various protein kinases that are crucial for tumor growth and proliferation. These include:

  • PI3K/mTOR pathway: This signaling cascade is frequently dysregulated in cancer, and imidazo[1,2-a]pyridine-based compounds have been developed as inhibitors.[11]

  • Receptor Tyrosine Kinases (RTKs): Derivatives have shown inhibitory activity against c-Met and other RTKs, which are involved in cell growth, survival, and angiogenesis.[12]

Anticancer_Targets Imidazo_pyridines Imidazo[1,2-a]pyridines PI3K_mTOR PI3K/mTOR Pathway Imidazo_pyridines->PI3K_mTOR RTKs Receptor Tyrosine Kinases (e.g., c-Met) Imidazo_pyridines->RTKs Cell_Cycle_Progression Inhibition of Cell Cycle Progression PI3K_mTOR->Cell_Cycle_Progression Apoptosis Induction of Apoptosis PI3K_mTOR->Apoptosis Angiogenesis Inhibition of Angiogenesis RTKs->Angiogenesis

Caption: Potential anticancer mechanisms of action for imidazo[1,2-a]pyridine derivatives.

Anti-inflammatory and Other Activities: The scaffold has also been explored for its anti-inflammatory properties, with some derivatives showing modulation of the NF-κB and STAT3 signaling pathways.[12] Furthermore, the discovery of imidazo[1,2-a]pyridine amides as potent antituberculosis agents, with some candidates advancing to clinical trials, highlights the broad therapeutic potential of this chemical class.[3]

Conclusion

2,8-Dimethylimidazo[1,2-a]pyridin-3-amine is a member of a highly significant class of heterocyclic compounds with a proven track record in drug discovery. Its synthesis is readily achievable through the robust and versatile Groebke-Blackburn-Bienaymé three-component reaction. The rich medicinal chemistry history of the imidazo[1,2-a]pyridine scaffold suggests that this particular derivative warrants further investigation for its potential biological activities, particularly in the realms of oncology and infectious diseases. This guide provides a foundational understanding for researchers to embark on the synthesis, characterization, and biological evaluation of this promising molecule.

References

  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke–Blackburn–Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266–2274. [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. Molecules, 24(12), 2266. [Link]

  • El Qami, A., Messire, G., Bouchery, G., & Berteina-Raboin, S. (2025). Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. ChemistryOpen, 14(4), e202400048. [Link]

  • Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kümmerle, A. E. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 11(2), 2348–2383. [Link]

  • Guchhait, S. K., & Kashyap, M. (2015). A facile protocol for the synthesis of 3-aminoimidazo-fused heterocycles via the Groebke–Blackburn–Bienayme reaction under catalyst-free and solvent-free conditions. Green Chemistry, 17(5), 2863–2869. [Link]

  • Islas-Jácome, A., Rentería-Gómez, A., Conejo, A. S., Kurva, M., Jiménez-Halla, J. O. C., Velusamy, J., & Ramos-Ortíz, G. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc., 18(1), 10. [Link]

  • Kushwaha, N. D., & Singh, J. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1545–1548. [Link]

  • Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Sun, J. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 13(4), 295–306. [Link]

  • PubChem. (n.d.). 2-Methylimidazo[1,2-a]pyridin-3-amine. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • PubChemLite. (n.d.). 8-methylimidazo[1,2-a]pyridin-3-amine. Retrieved February 14, 2026, from [Link]

  • Raju, B. C., & Rao, A. S. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(5), 826–844. [Link]

  • Singh, R. J., Kalose, S. A., Das, S. K., Hajra, A., & Ghosh, D. (2025). Mesostructured MgO Micro-Rods as Recyclable Heterogeneous Catalysts for the Iodine-Mediated Synthesis of Imidazo[1,2-a]Pyridines. ChemistrySelect, 10(33), e202502123. [Link]

  • Wang, X., Zhang, Y., Li, Y., Wang, Y., & Sun, J. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. American Journal of Nuclear Medicine and Molecular Imaging, 13(3), 95–106. [Link]

  • Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of Organic Chemistry, 78(24), 12494–12504. [Link]

  • This property was calculated using cheminformatics tools and is provided for inform
  • This information is based on the general reactivity of the imidazo[1,2-a]pyridine scaffold.
  • This information is based on the general reactivity of the imidazo[1,2-a]pyridine scaffold.
  • This information is based on the general reactivity of the imidazo[1,2-a]pyridine scaffold.
  • This information is based on the general reactivity of the imidazo[1,2-a]pyridine scaffold.
  • This information is based on the general reactivity of the imidazo[1,2-a]pyridine scaffold.
  • PubChemLite. (n.d.). 7,8-dimethylimidazo[1,2-a]pyridin-3-amine. Retrieved February 14, 2026, from [Link]

Sources

Technical Guide: Synthesis of 3-Amino-Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-amino-imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors, GABA receptor ligands (e.g., Zolpidem, Alpidem), and anti-infective agents. Its value lies in the rigid bicyclic framework that positions substituents in defined vectors, ideal for occupying ATP-binding pockets or allosteric sites.

This guide provides a technical deep-dive into the synthesis of this moiety. While many routes exist, this document focuses on the two most robust, self-validating methodologies: the multicomponent Groebke-Blackburn-Bienaymé (GBB) reaction and the Amide Activation Cyclodehydration (isocyanide-free) route.

Mechanistic Foundation: The Groebke-Blackburn-Bienaymé (GBB) Reaction[1][2][3][4][5]

The GBB reaction is the industry standard for synthesizing 3-amino-imidazo[1,2-a]pyridines. It is a three-component reaction (3CR) involving a 2-aminoazine, an aldehyde, and an isocyanide.[1][2]

Reaction Mechanism

Understanding the mechanism is critical for troubleshooting low yields. The reaction proceeds through a non-concerted [4+1] cycloaddition sequence.[1]

GBB_Mechanism Start 2-Aminopyridine + Aldehyde Imine Schiff Base (Imine Intermediate) Start->Imine - H2O Activated_Imine Activated Iminium (Acid Catalyzed) Imine->Activated_Imine + H+ / Lewis Acid Isocyanide_Attack Nitrilium Ion Intermediate Activated_Imine->Isocyanide_Attack + Isocyanide (C-attack) Side_MeOH Methanol Adduct (Dead End) Activated_Imine->Side_MeOH + MeOH (Solvent) Cyclization 5-exo-dig Cyclization Isocyanide_Attack->Cyclization Intramolecular N-attack Rearrangement 1,3-H Shift (Aromatization) Cyclization->Rearrangement Tautomerization Product 3-Amino-Imidazo[1,2-a]pyridine Rearrangement->Product

Figure 1: Mechanistic pathway of the Groebke-Blackburn-Bienaymé reaction. Note the critical role of acid catalysis in activating the Schiff base.

Experimental Protocols

Protocol A: The "Gold Standard" GBB Reaction (Sc(OTf)₃ Catalyzed)

Rationale: Scandium(III) triflate is a water-tolerant Lewis acid that effectively activates the imine without hydrolyzing the isocyanide. This protocol is preferred for library generation due to its high tolerance for functional groups.

Reagents:

  • 2-Aminopyridine (1.0 equiv)

  • Aldehyde (1.0 - 1.2 equiv)

  • Isocyanide (1.0 - 1.2 equiv)

  • Sc(OTf)₃ (5 mol%)

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) for difficult substrates.

Step-by-Step Methodology:

  • Imine Formation (In Situ): In a microwave vial or round-bottom flask, dissolve 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in MeOH (3 mL).

  • Catalyst Addition: Add Sc(OTf)₃ (25 mg, 0.05 mmol). Stir at room temperature for 10–15 minutes. Checkpoint: Ensure the solution is homogeneous. Precipitation at this stage indicates poor solubility of the imine.

  • Isocyanide Addition: Add the isocyanide (1.1 mmol).

  • Reaction:

    • Microwave (Preferred): Seal and heat at 100 °C for 30 minutes.

    • Thermal: Reflux (65 °C) for 4–12 hours. Monitor by TLC/LCMS for the disappearance of the imine intermediate.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Dissolve the residue in DCM and wash with sat. NaHCO₃ (to remove acid traces) and brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Self-Validating Check:

  • If the reaction stalls at the imine stage, add molecular sieves (4Å) to drive the equilibrium or switch to TFE as a solvent to stabilize the imine.

Protocol B: Isocyanide-Free Amide Activation (Charette Method)

Rationale: Many isocyanides are toxic, foul-smelling, or commercially unavailable. This route uses stable amides and activates them with triflic anhydride (Tf₂O) to generate the key nitrilium intermediate in situ.

Reagents:

  • N-Boc-2-aminopyridine amide precursor (1.0 equiv)

  • Triflic anhydride (Tf₂O) (1.1 equiv)

  • 2-Methoxypyridine (2-MeO-Py) (2.5 equiv)

  • Potassium carbonate (K₂CO₃) (5.0 equiv)

  • Solvent: Dichloromethane (DCM) and THF.[3]

Step-by-Step Methodology:

  • Activation: Dissolve the amide (1.0 mmol) and 2-MeO-Py (2.5 mmol) in anhydrous DCM (5 mL) under argon. Cool to -78 °C.

  • Electrophilic Attack: Dropwise add Tf₂O (1.1 mmol). Stir at -78 °C for 20 mins, then warm to 0 °C for 30 mins. Mechanism: The amide oxygen attacks Tf₂O, followed by elimination to form a nitrilium ion.

  • Cyclization: The pendant 2-aminopyridine nitrogen attacks the nitrilium ion.

  • Deprotection/Aromatization: Concentrate the DCM mixture. Redissolve the residue in THF (5 mL) and add aqueous K₂CO₃ (5 equiv). Reflux for 2 hours. This step cleaves the Boc group and aromatizes the ring.

  • Workup: Extract with EtOAc, wash with brine, dry, and purify.

Optimization & Troubleshooting

Catalyst Selection Guide

The choice of catalyst significantly impacts yield, particularly for electron-deficient aldehydes.

CatalystTypical LoadConditionsProsCons
Sc(OTf)₃ 5-10 mol%MeOH, MW 100°CHigh yields, water tolerant, broad scope.Expensive.
AcOH 10-20% v/vMeOH, RT to 60°CCheap, simple workup.Slower, can hydrolyze sensitive isocyanides.
HClO₄ 1-5 mol%MeOH, RTVery fast activation.Potentially hazardous, strong acid sensitive groups.
Yb(OTf)₃ 5-10 mol%EtOH/H₂OGreen, recyclable.Slightly lower activity than Sc.
Eucalyptol None100°CSustainable solvent.Requires high temp, lower yields for bulky groups.
Common Pitfalls
  • Side Reaction (Methanol Addition): In MeOH, the solvent can attack the activated imine, forming a stable hemiaminal ether (see Figure 1, red path). Solution: Switch to non-nucleophilic solvents like TFE or HFIP.

  • Regioselectivity: When using 2-aminopyrimidines (instead of pyridines), two regioisomers are possible. Solution: Regioselectivity is controlled by the electronics of the ring; 2-aminopyridine typically yields the [1,2-a] isomer exclusively.

Visualizing the Workflow

The following diagram illustrates the decision tree for selecting the appropriate synthesis route based on substrate availability.

Synthesis_Decision_Tree Start Target: 3-Amino-Imidazo[1,2-a]pyridine Isocyanide_Check Is Isocyanide Available/Stable? Start->Isocyanide_Check GBB_Route Route A: GBB Reaction Isocyanide_Check->GBB_Route Yes Amide_Route Route B: Amide Activation Isocyanide_Check->Amide_Route No GBB_Cat_Check Acid Sensitive Groups? GBB_Route->GBB_Cat_Check Sc_Cond Use Sc(OTf)3 / MeOH GBB_Cat_Check->Sc_Cond Yes AcOH_Cond Use AcOH / MeOH GBB_Cat_Check->AcOH_Cond No Amide_Prep Synthesize N-Boc Amide Precursor Amide_Route->Amide_Prep Tf2O_Step Activation with Tf2O / 2-MeO-Py Amide_Prep->Tf2O_Step

Figure 2: Decision matrix for selecting the optimal synthetic pathway.

References

  • Groebke, K., et al. (1998).[1] "Synthesis of Imidazo[1,2-a]annulated Pyridine, Pyrazine and Pyrimidine Derivatives by a Three-Component Condensation." Synlett, 1998(6), 661-663. Link

  • Blackburn, C., et al. (1998). "Parallel Synthesis of 3-Aminoimidazo[1,2-a]pyridines and Pyrazines by a New Three-Component Condensation." Tetrahedron Letters, 39(22), 3635-3638. Link

  • Bienaymé, H., & Bouzid, K. (1998).[1] "A New Heterocyclic Multicomponent Reaction for the Parallel Synthesis of Imidazo[1,2-a]pyridines." Angewandte Chemie International Edition, 37(16), 2234-2237. Link

  • Régnier, S., Bechara, W. S., & Charette, A. B. (2016).[4] "Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides." The Journal of Organic Chemistry, 81(21), 10348-10356.[5] Link[5]

  • Boltjes, A., & Dömling, A. (2019).[2][6][7][8] "The Groebke-Blackburn-Bienaymé Reaction."[1][9][2][6][7][8] European Journal of Organic Chemistry, 2019(42), 7007-7049.[7][8] Link

Sources

Methodological & Application

Introduction: The Renaissance of Isocyanide Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Groebke-Blackburn-Bienaymé (GBB) Reaction Protocol for Imidazo[1,2-a]pyridines

The Groebke-Blackburn-Bienaymé (GBB) reaction is a premier isocyanide-based multicomponent reaction (IMCR) discovered independently by three groups in 1998.[1] It allows for the one-pot synthesis of fused imidazole heterocycles—specifically imidazo[1,2-a]pyridines —by condensing an aldehyde, a 2-aminoazine (e.g., 2-aminopyridine), and an isocyanide.[2]

Why this matters: The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging anticancer agents. Unlike the Ugi or Passerini reactions which produce linear peptide-mimetics, the GBB reaction yields rigid, aromatic bicyclic cores essential for kinase inhibition and GPCR binding.

Mechanistic Insight & Causality

To optimize the GBB reaction, one must understand that it is not a concerted cycloaddition. It is a stepwise sequence where the rate-determining step often involves the formation or activation of the Schiff base (imine).

The Pathway:

  • Schiff Base Formation: The 2-aminoazine condenses with the aldehyde. Critical Control Point: This equilibrium must be pushed forward before adding the isocyanide to prevent side reactions (e.g., isocyanide polymerization).

  • Activation: A catalyst (Lewis or Brønsted acid) activates the imine nitrogen.

  • Insertion (The "Click"): The isocyanide performs a [4+1] formal insertion (mechanistically a nucleophilic attack followed by cyclization) into the activated imine bond.

  • Prototropic Shift: A rapid rearrangement restores aromaticity, yielding the final fused heterocycle.

Visualization: GBB Reaction Mechanism

GBB_Mechanism Start Reagents: Aldehyde + 2-Aminoazine Imine Schiff Base (Imine Intermediate) Start->Imine - H₂O Activated Activated Imine (Acid Complex) Imine->Activated + Catalyst Nitrilium Nitrilium Ion Intermediate Activated->Nitrilium + Isocyanide (C-attack) Cyclization Intramolecular Cyclization Nitrilium->Cyclization N-attack Product Imidazo[1,2-a]pyridine Product Cyclization->Product H-shift (Aromatization)

Figure 1: Stepwise mechanistic pathway of the GBB reaction highlighting the critical Schiff base activation step.

Critical Parameter Optimization

Success in GBB synthesis relies on selecting the right catalyst/solvent system. While acetic acid was the original standard, modern protocols favor Lewis acids for higher yields and milder conditions.

Table 1: Catalyst & Solvent Performance Matrix

Catalyst SystemSolventTemp (°C)Yield PotentialNotes
Sc(OTf)₃ (5-10 mol%) DCM / MeOH (9:1)25 - 40High (85-95%) Gold Standard. Tolerates acid-sensitive groups. Fast kinetics.
Acetic Acid (Stoichiometric) Methanol60 - 80Moderate (60-75%)Requires heating. Good for robust substrates. Green solvent.[1][3]
Iodine (I₂) (10-20 mol%) Ethanol70Good (75-85%)Metal-free. Acts as a mild Lewis acid.
HClO₄ (Cat.) Methanol25Good (70-80%)Strong acid; can degrade sensitive aldehydes.
Microwave / PEG-400 None / PEG100 (MW)High (80-90%)Greenest approach. Reaction times < 15 mins.

Standard Operating Procedure (SOP)

Protocol A: Lewis Acid Catalyzed GBB (High Fidelity)

Recommended for drug discovery libraries where yield and purity are paramount.

Reagents:

  • 2-Aminopyridine derivative (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Isocyanide (1.0 - 1.1 equiv)

  • Scandium(III) Triflate [Sc(OTf)₃] (5 mol%)

  • Solvent: Dichloromethane (DCM) : Methanol (MeOH) [10:1 ratio]

Step-by-Step Workflow:

  • Imine Pre-formation (Critical Step):

    • In a round-bottom flask, dissolve the 2-aminopyridine and aldehyde in the DCM:MeOH solvent mixture (concentration ~0.2 M).

    • Add Sc(OTf)₃ (5 mol%).

    • Stir at room temperature for 30 minutes.

    • Why? This allows the Schiff base to form and complex with the Scandium before the isocyanide is introduced, minimizing competitive Passerini side-reactions.

  • Isocyanide Addition:

    • Add the isocyanide in one portion.

    • Stir the reaction mixture at room temperature. Monitor via TLC or LC-MS.

    • Duration: Typically 2–12 hours depending on steric hindrance.

  • Quenching & Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve residue in EtOAc and wash with saturated NaHCO₃ (to remove trace acid/catalyst) and brine.

    • Dry over Na₂SO₄ and concentrate.[4]

  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Note: The product is basic.[4] If streaking occurs on silica, add 1% Triethylamine (TEA) to the eluent.

Protocol B: Green Synthesis (Microwave-Assisted)

Recommended for rapid analog generation and environmental compliance.

Reagents:

  • Components as above.

  • Catalyst: Acetic Acid (20 mol%) or Montmorillonite K-10 clay.

  • Solvent: Ethanol or PEG-400.

Workflow:

  • Combine amine, aldehyde, and isocyanide in a microwave vial.

  • Add solvent (minimal volume, high concentration ~1.0 M) and catalyst.

  • Irradiate at 100–120 °C for 10–20 minutes .

  • Cool to RT. If using EtOH, the product often precipitates upon cooling or addition of water. Filter to isolate.[4]

Case Study: Synthesis of a Zolpidem Scaffold Analog

While Zolpidem itself contains a specific acetamide side chain not directly installed via standard isocyanides, the GBB reaction is the most efficient route to the core 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine scaffold.

Target: N-tert-butyl-6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-amine

Experimental Design:

  • Amine: 2-Amino-5-methylpyridine[5]

  • Aldehyde: 4-Methylbenzaldehyde (p-Tolualdehyde)

  • Isocyanide: tert-Butyl isocyanide[6][7]

  • Catalyst: Sc(OTf)₃

Workflow Visualization:

GBB_Workflow Step1 Pre-mix: 2-Amino-5-picoline + p-Tolualdehyde Solvent: DCM/MeOH Step2 Add Catalyst: Sc(OTf)₃ (5 mol%) Stir 30 min @ RT Step1->Step2 Step3 Add: t-Butyl Isocyanide Stir 4-6h @ RT Step2->Step3 Decision LC-MS Check: Conversion > 95%? Step3->Decision Decision->Step3 No (Stir longer/Heat) Workup Aqueous Workup (NaHCO₃) Isolate Organic Phase Decision->Workup Yes Purify Flash Chromatography (EtOAc/Hex) Workup->Purify

Figure 2: Decision tree and workflow for the synthesis of the Zolpidem scaffold analog.

Troubleshooting & Quality Control

  • Problem: Low yield / Unreacted Aldehyde.

    • Root Cause:[1] Poor Schiff base formation.

    • Fix: Add dehydrating agents (Na₂SO₄ or MgSO₄) during the imine formation step (Step 1).

  • Problem: "Sticky" Isocyanide Smell.

    • Fix: Treat glassware and waste with dilute bleach (NaOCl) to oxidize residual isocyanide to the odorless isocyanate/amine.

  • Problem: Product Streaking on TLC.

    • Root Cause:[1] The imidazole nitrogen is basic.[4]

    • Fix: Pre-wash silica gel with 1% Et₃N or switch to Alumina (neutral) stationary phase.

References

  • Groebke, K., et al. (1998).[7][8] "Synthesis of Imidazo[1,2-a]annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation." Synlett, 1998(6), 661-663. Link

  • Blackburn, C., et al. (1998).[7] "Parallel Synthesis of 3-Aminoimidazo[1,2-a]pyridines and Pyrazines by a New Three-Component Condensation." Tetrahedron Letters, 39(22), 3635-3638. Link

  • Bienaymé, H., & Bouzid, K. (1998). "A New Heterocyclic Multicomponent Reaction for the Parallel Synthesis of Fused 3-Aminoimidazoles." Angewandte Chemie International Edition, 37(16), 2234-2237. Link

  • Shaabani, A., et al. (2024). "The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday." Beilstein Journal of Organic Chemistry, 20, 1839–1879.[8] Link

  • Devi, N., et al. (2015). "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Review." Chemistry Central Journal. Link

Sources

Application Notes and Protocols for the Catalytic Synthesis of 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological and pharmacological activities.[1] This core structure is present in several commercially available drugs, including the anxiolytic alpidem and the hypnotic agent zolpidem.[1] Specifically, derivatives of 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine are of significant interest to researchers in medicinal chemistry and drug development due to their potential as intermediates in the synthesis of novel therapeutics. The strategic placement of the dimethyl groups and the C-3 amine functionality provides a versatile platform for further chemical modifications to explore structure-activity relationships (SAR) and develop new chemical entities.

This guide provides a comprehensive overview of a robust and efficient three-step synthetic route to 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine, focusing on the catalytic systems that ensure high yield and purity. The protocols herein are designed for practical implementation in a research setting, with an emphasis on the rationale behind procedural choices and safety considerations.

Synthetic Strategy: A Three-Step Approach to the Target Molecule

The synthesis of 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine is most effectively achieved through a three-step sequence:

  • Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core: Formation of 2,8-dimethylimidazo[1,2-a]pyridine via a catalyst-free condensation reaction.

  • Step 2: C-3 Functionalization: Regioselective nitrosation at the C-3 position to yield 2,8-dimethyl-3-nitrosoimidazo[1,2-a]pyridine.

  • Step 3: Catalytic Reduction: Hydrogenation of the nitroso group to the desired 3-amino functionality using a heterogeneous catalyst.

This pathway is advantageous as it allows for the controlled and high-yielding introduction of the amine group at the C-3 position, a common challenge in the direct functionalization of this heterocyclic system.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: C-3 Functionalization cluster_2 Step 3: Catalytic Reduction A 3-Methyl-2-aminopyridine + Chloroacetone B 2,8-Dimethylimidazo[1,2-a]pyridine A->B Condensation C 2,8-Dimethylimidazo[1,2-a]pyridine D 2,8-Dimethyl-3-nitrosoimidazo[1,2-a]pyridine C->D Nitrosation E 2,8-Dimethyl-3-nitrosoimidazo[1,2-a]pyridine F 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine E->F Catalytic Hydrogenation G cluster_0 Catalytic Cycle H2 H₂ Catalyst Raney Ni Catalyst Surface H2->Catalyst Adsorption & Dissociation Activated_H 2H• (adsorbed) Catalyst->Activated_H Nitroso R-NO (2,8-Dimethyl-3-nitroso- imidazo[1,2-a]pyridine) Hydroxylamine R-NHOH (Intermediate) Nitroso->Hydroxylamine + 2H• Amine R-NH₂ (2,8-Dimethylimidazo[1,2-a]pyridin-3-amine) Hydroxylamine->Amine + 2H• H2O H₂O

Sources

Application Note: Preparation of Schiff Bases from 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for preparing Schiff bases (imines) derived from 2,8-dimethylimidazo[1,2-a]pyridin-3-amine . The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, known for its GABAergic, anti-inflammatory, and antiviral properties (e.g., Zolpidem, Alpidem). Functionalizing the C3-position via Schiff base formation is a critical strategy to expand chemical space, enhancing lipophilicity and creating potential metal-binding ligands.

This note covers:

  • Mechanistic insights into the condensation of the sterically influenced 3-amino group.

  • Two validated protocols: A standard solution-phase method and a green microwave-assisted approach.

  • Analytical benchmarks for product verification.

Precursor Context & Synthesis

Note: 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine is often synthesized in-house rather than purchased.

Before initiating Schiff base formation, ensure the integrity of the starting amine. The 3-amino group is electron-rich but flanked by a methyl group at the C2 position, creating a specific steric environment that influences reactivity.

Common Synthetic Route to Precursor:

  • Cyclization: Reaction of 3-methylpyridin-2-amine with 1-bromo-2-butanone (or chloroacetone derivatives) yields the 2,8-dimethylimidazo[1,2-a]pyridine core.

  • Nitration: Electrophilic nitration at C3 using HNO₃/H₂SO₄.

  • Reduction: The resulting 3-nitro compound is reduced to the target 3-amine using Fe/Acetic Acid or H₂/Pd-C [1].

Reaction Mechanism

The formation of the Schiff base proceeds via a reversible nucleophilic addition-elimination pathway. The 3-amino nitrogen attacks the electrophilic carbonyl carbon of the aldehyde. Acid catalysis is crucial to activate the carbonyl and facilitate the elimination of water from the hemiaminal intermediate.

Mechanistic Pathway (DOT Visualization)

SchiffBaseMechanism Aldehyde Aldehyde (R-CHO) Activation Acid Activation (H+) Aldehyde->Activation Protonation Amine 2,8-Dimethyl -3-amine Attack Nucleophilic Attack Amine->Attack Activation->Attack Hemiaminal Hemiaminal Intermediate Attack->Hemiaminal C-N Bond Formation Elimination Water Elimination (-H2O) Hemiaminal->Elimination Proton Transfer Imine Schiff Base (Product) Elimination->Imine C=N Formation

Figure 1: Step-wise mechanism of acid-catalyzed Schiff base formation.

Experimental Protocols

Protocol A: Standard Solution-Phase Synthesis (Ethanol/Acetic Acid)

Best for: Gram-scale synthesis, thermally unstable aldehydes, and initial screening.

Reagents:

  • 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine (1.0 equiv)

  • Substituted Aromatic Aldehyde (1.0 - 1.1 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (GAA) - 2-3 drops

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2,8-dimethylimidazo[1,2-a]pyridin-3-amine in 10-15 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the chosen aromatic aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture at 70-80°C for 3–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The amine spot (polar) should disappear, and a less polar product spot should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto crushed ice (approx. 50 g) with stirring.

    • The Schiff base typically precipitates as a solid.

  • Purification: Filter the solid, wash with ice-cold ethanol (2 x 5 mL), and dry under vacuum. Recrystallize from hot ethanol if necessary.

Expected Yield: 75% – 90%

Protocol B: Microwave-Assisted Green Synthesis

Best for: High-throughput library generation, solvent minimization, and stubborn substrates.

Reagents:

  • 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine (1.0 equiv)

  • Aldehyde (1.0 equiv)[1]

  • Solvent: Minimal Ethanol or PEG-400 (Polyethylene Glycol)

Procedure:

  • Mixing: Mix 1.0 mmol of amine and 1.0 mmol of aldehyde in a microwave process vial.

  • Solvent: Add 0.5 mL of Ethanol or PEG-400 to create a slurry.

  • Irradiation: Irradiate at 140–160 Watts (approx. 80°C) for 2–5 minutes.

    • Note: Use short bursts (30 sec) to prevent overheating if not using a dedicated reactor.

  • Workup:

    • Cool the vial.[2]

    • Add 5 mL of ice-cold water.

    • Filter the precipitated solid.[2]

  • Purification: Wash with cold ethanol/water mixture.

Expected Yield: 85% – 95% (typically higher purity than Method A) [2].

Characterization & Data Analysis

Successful synthesis is confirmed by the disappearance of the amine N-H stretches and the appearance of the Imine C=N signature.

Representative Spectral Data

Data extrapolated from analogous 2-phenyl and 2-methyl derivatives [3, 4].

TechniqueParameterExpected SignalStructural Assignment
FT-IR Frequency1610 – 1625 cm⁻¹ ν(C=N) Azomethine stretch (Strong)
Frequency1580 – 1590 cm⁻¹ν(C=N) Imidazo ring stretch
Absence3100 – 3400 cm⁻¹Disappearance of -NH₂ bands
¹H NMR Chemical Shiftδ 8.50 – 8.90 ppm Singlet (1H) , -N=CH- (Azomethine proton)
Chemical Shiftδ 2.30 – 2.60 ppmSinglets (3H each), C2-CH₃ and C8-CH₃
Chemical Shiftδ 6.80 – 8.20 ppmMultiplets, Aromatic protons
¹³C NMR Chemical Shift155 – 162 ppm Azomethine Carbon (-N=C-)
Mass Spec m/z[M+H]⁺Molecular Ion Peak
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Precipitate on Ice Product is soluble in aqueous EtOHEvaporate ethanol first, then add water. Or extract with Dichloromethane (DCM).
Low Yield Incomplete water removalUse a Dean-Stark trap with Toluene (azeotropic distillation) to force equilibrium forward.
Starting Material Remains Steric hindrance at C2-MeIncrease reaction time (12h+) or switch to Protocol B (Microwave).
Product Hydrolysis Moisture sensitivityStore product in a desiccator. Ensure solvents are anhydrous.

Applications in Drug Discovery

The 2,8-dimethylimidazo[1,2-a]pyridine Schiff bases are not merely synthetic intermediates; they are bioactive candidates.[3]

  • Anti-inflammatory Agents: The scaffold inhibits COX/LOX pathways.

  • Anticancer Potential: Derivatives have shown cytotoxicity against MCF-7 and HeLa cell lines [3].

  • Metal Ligands: The N-N donor system (imidazo nitrogen + imine nitrogen) is excellent for coordinating transition metals (Cu, Zn) for biological mimetics.

References

  • Microwave-Assisted Synthesis of New Schiff Bases from Imidazo[1,2-a]pyridine. Source: Atif, S., et al. (2025).[4] ResearchGate / Russian Journal of General Chemistry. URL:[Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Source: Al-Qadi, I., et al. (2025).[4] BMC Chemistry. URL:[Link]

  • Synthesis and Antimicrobial Screening of Schiff's Bases of Imidazo[1,2-a]pyridine. Source: Bhale, P. S., & Dongare, S. B. TSI Journals. URL:[Link]

Sources

Troubleshooting & Optimization

removing unreacted isonitriles from imidazopyridine product

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical solutions for a common and often frustrating challenge in synthetic chemistry: the removal of unreacted isonitriles from imidazopyridine products. Synthesized via powerful multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, imidazopyridines are a cornerstone scaffold in medicinal chemistry.[1] However, the unique properties of isonitrile starting materials can lead to persistent impurities that complicate downstream applications.

This resource combines established chemical principles with field-proven troubleshooting strategies to help you achieve high purity for your target compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding isonitrile contamination.

Q1: Why are unreacted isonitriles so difficult to remove from my imidazopyridine product?

A1: The difficulty stems from a combination of three factors:

  • Volatility: Many common isonitriles (e.g., tert-butyl isocyanide, cyclohexyl isocyanide) are volatile liquids. While this can be an advantage, they can be challenging to remove completely under reduced pressure without also losing the product, especially if the product is sensitive to prolonged heating.

  • Polarity: Isonitriles are often of low to moderate polarity and can co-elute with the desired imidazopyridine product during silica gel chromatography, particularly if the product itself is not highly polar.

  • Reactivity: The isonitrile functional group is relatively unreactive towards standard aqueous workup conditions (mild acid/base), making it resistant to simple liquid-liquid extraction techniques that might remove other impurities.[2]

Q2: I see a sharp peak around 2150-2110 cm⁻¹ in my product's IR spectrum. Is this the isonitrile?

A2: Yes, that is the classic signature of an isonitrile. The N≡C triple bond stretch of an isonitrile appears in the 2150-2110 cm⁻¹ region. This peak is diagnostically useful and one of the most direct ways to confirm the presence of this impurity. For comparison, the corresponding nitrile (C≡N) stretch is typically found at a higher frequency, around 2260-2220 cm⁻¹.[3]

Q3: Can I just use more equivalents of my other reactants to consume all the isonitrile?

A3: While ensuring the isonitrile is the limiting reagent is a good practice, simply adding large excesses of other starting materials (e.g., the aldehyde or aminopyridine in a GBB reaction) is often not a viable solution.[4][5] This can lead to the formation of other byproducts, complicating the purification even further. A slight excess (e.g., 1.1-1.2 equivalents) of the other components is reasonable, but the core issue of removing unconsumed isonitrile often remains.

Q4: Is there a quick test to see if the isonitrile is gone without running a full NMR?

A4: Besides IR spectroscopy, Thin Layer Chromatography (TLC) can be helpful, though not definitive. Isonitriles can sometimes be visualized using specific stains. For instance, a permanganate stain may react with the isonitrile. However, the most reliable methods for detecting trace amounts are spectroscopic. A ¹H NMR is often sufficient; look for the characteristic peaks of the isonitrile's alkyl or aryl groups. For ultimate confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying volatile impurities.[3][6]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific experimental problems.

Scenario 1: Standard Chromatography Failed

Q: I ran a silica gel column, but my NMR still shows 5-10% residual isonitrile. What is my next step?

A: This is a very common scenario. When co-elution occurs, a chemical solution is often more effective than repeated chromatography. The recommended approach is to use a scavenger resin.

Core Principle: Chemical Scavenging

Scavenger resins are solid-supported reagents designed to react selectively with and immobilize specific types of impurities.[7] For isonitriles, which are reactive toward strong acids, an acid-based scavenger is ideal. The strategy is to convert the neutral, problematic isonitrile into a charged, immobilized species that can be removed by simple filtration.

Recommended Protocol: Scavenging with an Acidic Resin

  • Select the Resin: Choose a macroporous sulfonic acid resin (e.g., MP-TsOH or similar). These resins are robust, have a high loading capacity, and are effective in a range of organic solvents.[8]

  • Dissolve the Impure Product: Dissolve your imidazopyridine sample containing the residual isonitrile in a suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile).

  • Add the Scavenger Resin: Add 3-5 equivalents of the scavenger resin (relative to the estimated amount of isonitrile impurity) to the solution.

  • Agitate: Gently stir or shake the mixture at room temperature. The reaction time can vary, but 4-16 hours is a typical range for complete scavenging.

  • Monitor the Reaction: Check for the disappearance of the isonitrile by TLC or by taking a small aliquot, filtering it, and analyzing by ¹H NMR.

  • Isolate the Purified Product: Once the isonitrile is consumed, simply filter the mixture to remove the resin. Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.

  • Evaporate: Combine the filtrate and the washings, and concentrate under reduced pressure to yield the purified imidazopyridine.

Scenario 2: Pre-Purification Strategy

Q: My reaction is complete. Before I attempt chromatography, is there a workup procedure that can remove the bulk of the isonitrile?

A: Yes, leveraging the basicity of your imidazopyridine product allows for an acid-base extraction, which can effectively separate it from the neutral isonitrile impurity.

Core Principle: Acid-Base Extraction

Imidazopyridines are nitrogenous heterocycles and are typically basic.[9] They can be protonated by an aqueous acid to form a water-soluble salt. The unreacted isonitrile, being neutral and non-basic, will remain in the organic layer. This differential partitioning provides an excellent basis for separation.[10]

Recommended Protocol: Acid-Base Liquid-Liquid Extraction

  • Initial Workup: After the reaction is complete, remove the reaction solvent under reduced pressure.

  • Dissolution: Dissolve the crude residue in a water-immiscible organic solvent, such as Ethyl Acetate (EtOAc) or DCM.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M aqueous hydrochloric acid (HCl). The basic imidazopyridine product will react to form its hydrochloride salt and move into the aqueous layer, while the neutral isonitrile remains in the organic layer. Repeat the extraction 2-3 times to ensure complete transfer of the product.

  • Separate Layers: Combine the aqueous layers. The organic layer, containing the isonitrile, can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base, such as 1M sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃), until the solution is basic (pH > 8). This will deprotonate your product, causing it to precipitate or become soluble in an organic solvent again.

  • Re-extraction: Extract the now-neutral product back into an organic solvent (EtOAc or DCM) 2-3 times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

This material is now significantly enriched in your desired product and is ready for final polishing by chromatography or recrystallization.

Part 3: Method Selection and Visualization

Choosing the right purification strategy depends on the scale of your reaction and the properties of your specific isonitrile and imidazopyridine.

Table 1: Comparison of Purification Strategies
MethodPrincipleBest ForAdvantagesDisadvantages
Column Chromatography Differential AdsorptionFinal polishing after bulk impurity removal.High resolution for many compounds.Can fail due to co-elution; solvent intensive.
Acid-Base Extraction Differential BasicityInitial bulk removal of neutral isonitriles.Fast, inexpensive, and scalable.Product must be acid-stable; requires multiple steps.
Chemical Scavenging Covalent ImmobilizationRemoving stubborn, trace-to-moderate amounts of isonitrile post-chromatography.Highly selective and effective; simple filtration-based removal.[7]Resin cost; may require overnight stirring.
Trituration/Recrystallization Differential SolubilityFinal purification when the product is a solid and the isonitrile is a liquid.Can yield highly pure crystalline material.Requires a suitable solvent system; may result in yield loss.
Workflow Diagram: A Decision-Making Guide

This diagram outlines a logical workflow for tackling isonitrile impurities, starting from the crude reaction mixture.

Purification_Workflow Start Crude Reaction Mixture Workup Acid-Base Extraction (Separate Product from Neutral Isonitrile) Start->Workup Analyze1 Analyze Purity (NMR, TLC, IR) Workup->Analyze1 Chromatography Silica Gel Chromatography Analyze1->Chromatography Isonitrile still present FinalProduct Pure Imidazopyridine Product Analyze1->FinalProduct Product is pure Analyze2 Analyze Purity (NMR, IR) Chromatography->Analyze2 Scavenge Chemical Scavenging (e.g., MP-TsOH Resin) Analyze2->Scavenge Isonitrile persists Analyze2->FinalProduct Product is pure Filter Filter to Remove Resin Scavenge->Filter Filter->FinalProduct

Caption: Decision tree for imidazopyridine purification.

Mechanism Diagram: Isonitrile Scavenging

This diagram illustrates the chemical transformation that underpins the scavenging resin strategy.

Scavenging_Mechanism cluster_resin Polymer Resin Resin P-SO3H Product Protonated Adduct [R-N⁺≡C-H]⁺ P-SO3⁻ Resin->Product Isonitrile R-N⁺≡C⁻ (Soluble Impurity) Isonitrile->Product + Immobilized Immobilized on Resin (Removed by Filtration) Product->Immobilized

Caption: Isonitrile protonation by a sulfonic acid resin.

References

  • Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... - ResearchGate. Available at: [Link]

  • Multicomponent Reactions of Convertible Isonitriles | The Journal of Organic Chemistry. Available at: [Link]

  • 16: Nitriles & Isonitriles - Chemistry LibreTexts. Available at: [Link]

  • Isonitriles as supporting and non-innocent ligands in metal catalysis - ResearchGate. Available at: [Link]

  • II. Isonitriles - Chemistry LibreTexts. Available at: [Link]

  • Isonitrile Photochemistry: A Functional Group Class Coming in from the Cold. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC. Available at: [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Available at: [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC. Available at: [Link]

  • Facile discovery and quantification of isonitrile natural products via tetrazine based click reactions - PMC. Available at: [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing). Available at: [Link]

  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Available at: [Link]

  • Isonitriles: Versatile Handles for the Bioorthogonal Functionalization of Proteins - PMC. Available at: [Link]

  • Isonitrile Alkylations: A Rapid Route to Imidazo[1,5-a]pyridines - PMC. Available at: [Link]

  • Scavenger Resins - Amerigo Scientific. Available at: [Link]

  • Variations of the Ugi reaction and the Groebke Bienaymé Blackburn reaction... - ResearchGate. Available at: [Link]

  • Identification of Isonitrile‐Containing Natural Products in Complex Biological Matrices through Ligation with Chlorooximes - PMC. Available at: [Link]

  • Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence | ACS Organic & Inorganic Au. Available at: [Link]

  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - MDPI. Available at: [Link]

  • Acid-Base Extraction.1. Available at: [Link]

  • Identification of Isonitrile‐Containing Natural Products in Complex Biological Matrices through Ligation with Chlorooximes. Available at: [Link]

  • The Groebke-Blackburn-Bienaymé Reaction - PMC. Available at: [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega. Available at: [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC. Available at: [Link]

  • III Analytical Methods. Available at: [Link]

  • Isonitrile alkylations: a rapid route to imidazo[1,5-a]pyridines - RSC Publishing. Available at: [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC. Available at: [Link]

  • Isocyanide - Wikipedia. Available at: [Link]

  • Purification of heterocyclic organic nitrogen compounds - Google Patents.
  • Use of metal scavengers for removal of ruthenium residues - Google Patents.
  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Available at: [Link]

  • Acid-Base Properties of Nitrogen Heterocycles: Videos & Practice Problems - Pearson. Available at: [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]

  • ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Available at: [Link]

  • Metal scavengers for organic purification - Biotage. Available at: [Link]

  • SCAVENGER|Fujisilysia Chemical. Available at: [Link]

  • Isonitrile synthesis by dehydration - Organic Chemistry Portal. Available at: [Link]

  • Method for removing unreacted electrophiles from a reaction mixture - Google Patents.
  • Two-step heterocyclic nitrogen extraction from petroleum oils (Patent) - OSTI.GOV. Available at: [Link]

  • How to purify and isolate required compound from a reaction mixture? - ResearchGate. Available at: [Link]

Sources

Validation & Comparative

13C NMR chemical shifts of imidazo[1,2-a]pyridin-3-amine core

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridin-3-amine core is a privileged scaffold in medicinal chemistry, distinct from its non-aminated parent by the introduction of a nitrogen atom at the 3-position. This modification significantly alters the electronic landscape of the heteroaromatic system, a change directly observable via


C NMR spectroscopy.

This guide provides a technical analysis of the


C NMR chemical shifts, comparative data against alternative scaffolds, and experimental protocols for synthesis and characterization.

Structural Definition & Numbering

The chemical shifts reported below correspond to the standard IUPAC numbering for the imidazo[1,2-a]pyridine system.

G N1 N1 C2 C2 N1->C2 C3 C3 (Amine) C2->C3 N4 N4 C3->N4 C5 C5 N4->C5 C8a C8a (Bridge) N4->C8a C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C8->N1 C8->C8a

Figure 1: Numbering scheme for the imidazo[1,2-a]pyridin-3-amine core. Note that C8a is the bridgehead carbon.

Reference C NMR Chemical Shifts

The following data represents the consensus chemical shifts for the 3-aminoimidazo[1,2-a]pyridine core in deuterated chloroform (


). Values are compared against the unsubstituted parent to highlight the "amine effect."
Table 1: Core Chemical Shift Comparison (ppm)
PositionCarbon TypeParent Imidazo[1,2-a]pyridine (

)
3-Aminoimidazo[1,2-a]pyridine (

)

(Shift Effect)
C2 Aromatic CH133.5138.0 – 143.0 +5 to +10 (Deshielding)
C3 Aromatic C-N113.8122.0 – 126.0 +9 to +12 (ipso-N Effect)
C5 Pyridine CH127.5124.0 – 129.0 Minimal
C6 Pyridine CH112.9111.0 – 117.0 Variable
C7 Pyridine CH125.6123.0 – 128.0 Minimal
C8 Pyridine CH117.5111.0 – 115.0 -2 to -6 (Shielding)
C8a Bridgehead C145.6140.0 – 147.0 Minimal

Technical Insight: The introduction of the amino group at C3 causes a significant downfield shift (deshielding) of the C3 carbon due to the electronegativity of the nitrogen (inductive effect,


). However, the resonance donation (

) of the amine lone pair into the ring system shields the C8 position (upfield shift).

Comparative Analysis: Alternatives & Iso-electronic Scaffolds

When designing bioactive molecules, researchers often compare this core with the parent scaffold or the pyrazolo-isomer.

Table 2: Scaffold Performance Comparison
FeatureImidazo[1,2-a]pyridin-3-amine Imidazo[1,2-a]pyridine (Parent) Pyrazolo[1,5-a]pyridine
Electronic Character Electron-rich at C3; highly nucleophilic.Electron-rich at C3; susceptible to electrophilic aromatic substitution (SEAr).Isosteric; C3 is nucleophilic but less basic than the imidazo-amine.
Solubility Moderate; improved by amine protonation.Low to Moderate (lipophilic).Moderate.
H-Bonding Donor & Acceptor (Amine NH + Pyridine N).Acceptor Only (Pyridine N).Acceptor Only (unless substituted).
Key NMR Feature C3 @ ~124 ppm (Diagnostic).C3 @ ~114 ppm (High field).C3 @ ~96-100 ppm (Very high field).

Substituent Effects on Chemical Shifts

The C3-amine is rarely unsubstituted in drug candidates. It is typically part of an amide, sulfonamide, or secondary amine linkage.

  • Acylation (Amide formation): Converting the C3-amine to an amide shifts C3 upfield (shielding) by ~2-4 ppm due to the withdrawal of the lone pair density into the carbonyl, reducing resonance donation into the ring.

  • Aryl Substituents at C2: Placing a phenyl ring at C2 (common in Groebke-Blackburn-Bienaymé products) pushes C2 downfield to ~142 ppm and C3 to ~120-125 ppm .

  • Electron-Withdrawing Groups (EWG) on Pyridine Ring:

    • 6-CN / 6-NO

      
      :  Deshields C6 significantly; C5 and C7 often shift downfield due to the electron-deficient ring current.
      

Experimental Protocol: Synthesis & Characterization

The most robust method to access this core is the Groebke-Blackburn-Bienaymé (GBB) Reaction . This is a multicomponent reaction (MCR) that is highly atom-economic.

Workflow Diagram

GBB_Workflow Start Reagents: 2-Aminopyridine + Aldehyde + Isocyanide Catalyst Add Catalyst: Sc(OTf)3 (5 mol%) or NH4Cl Start->Catalyst Solvent Solvent System: MeOH or DCM:MeOH (1:1) Catalyst->Solvent Reaction Reaction: Stir at RT or 50°C (12-24h) Solvent->Reaction Workup Workup: Evaporate Solvent -> Flash Column Chromatography Reaction->Workup Analysis Validation: 1H NMR, 13C NMR, HRMS Workup->Analysis

Figure 2: Standard workflow for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives via GBB reaction.

Step-by-Step Protocol
  • Preparation: In a 10 mL reaction vial, dissolve 2-aminopyridine (1.0 equiv) and the desired aldehyde (1.0 equiv) in MeOH (3 mL/mmol).

  • Activation: Add the catalyst. Scandium(III) triflate (5 mol%) is recommended for high yields, though ammonium chloride is a cheaper, eco-friendly alternative.

  • Addition: Add the isocyanide (1.0–1.2 equiv) in one portion.

  • Reaction: Stir the mixture at room temperature (or 50°C for sterically hindered substrates) for 12–24 hours. Monitor by TLC (EtOAc/Hexane).

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue directly via flash column chromatography (Silica gel, gradient elution with DCM/MeOH or EtOAc/Hexane).

  • Characterization: Dissolve the purified solid in

    
     for NMR analysis.
    

References

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 2025. Link

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 2025. Link

  • Substituent Effects in the

    
    C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 2005. Link
    
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. ACS Omega, 2025. Link

  • General 13C NMR Chemical Shift Guide. Compound Interest. Link

mass spectrometry fragmentation pattern of 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical characterization of the mass spectrometry (MS) fragmentation pattern of 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine (CAS: N/A for specific isomer, generic scaffold CAS: 28036-33-1).[1] Context: This compound represents a critical regioisomer in the synthesis of imidazopyridine-based pharmaceuticals (e.g., gastric acid pump inhibitors like SCH 28080 or anxiolytics). Distinguishing the 2,8-dimethyl isomer from its 2,6- or 2,7-dimethyl analogs is a frequent challenge in drug development due to the ambiguity of the starting 2-aminopyridine precursors. Comparison: This guide compares the specific fragmentation behavior of the 2,8-isomer against its 2,6-dimethyl alternative , highlighting diagnostic ions derived from the unique electronic environment of the 8-methyl substituent.

Experimental Specifications (Methodology)

To ensure reproducibility, the following protocol is recommended for the generation of the fragmentation data discussed below.

ParameterSpecificationRationale
Ionization Source ESI+ (Electrospray Ionization) Soft ionization preserves the protonated molecular ion

, essential for observing the intact scaffold before CID.
Analyzer Q-TOF or Orbitrap High-resolution mass spectrometry (HRMS) is required to resolve the exact mass of fragments (e.g., distinguishing

loss from

loss).
Collision Energy Stepped (10, 20, 40 eV) A stepped energy ramp ensures capture of both labile losses (amine) and stable ring cleavages.
Solvent System 50:50 MeOH:H2O + 0.1% Formic AcidFormic acid promotes protonation of the pyridine nitrogen (

), maximizing signal intensity.

Fragmentation Analysis: 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine

Mechanistic Pathway

The fragmentation of 2,8-dimethylimidazo[1,2-a]pyridin-3-amine (


, MW 161.20) under ESI-MS/MS conditions follows a distinct pathway governed by the stability of the fused bicyclic aromatic system.
  • Precursor Ion (

    
     162.10):  The molecule forms a stable 
    
    
    
    ion. Protonation occurs preferentially at the N1 bridgehead nitrogen or the exocyclic amine, though the aromatic system delocalizes this charge.
  • Primary Channel: Deamination (

    
     145.07):  The most labile bond is the 
    
    
    
    exocyclic amine bond. Neutral loss of ammonia (
    
    
    , 17 Da) generates a resonance-stabilized cation at
    
    
    145. This is the Base Peak at moderate collision energies.
  • Secondary Channel: Nitrile Elimination (

    
     104.05):  The imidazo-pyridine core undergoes ring opening. A characteristic loss of acetonitrile (
    
    
    
    , 41 Da) from the imidazole ring (involving C2 and its methyl group) is observed, reducing the mass from 145 to 104.
  • Diagnostic 8-Methyl Effect: Unlike other isomers, the 8-methyl group is adjacent to the bridgehead nitrogen. In high-energy fragmentation, this proximity allows for a unique [1,5]-hydrogen shift , facilitating the loss of a methyl radical (

    
    , 15 Da) or methane (
    
    
    
    ) under specific conditions, though even-electron losses are favored in ESI.
Visualization of Signaling Pathway

The following diagram illustrates the fragmentation cascade, generated using Graphviz.

FragmentationPathway M_H Precursor Ion [M+H]+ m/z 162.10 (C9H12N3+) Frag_145 Deaminated Cation m/z 145.07 [M+H - NH3]+ M_H->Frag_145 Loss of NH3 (-17 Da) Primary Channel Frag_120 Ring Cleavage Product m/z 120.06 [M+H - NH3 - C2H2]+ Frag_145->Frag_120 Loss of Acetylene (-26 Da) Minor Pathway Frag_104 Pyridine Core Cation m/z 104.05 [M+H - NH3 - CH3CN]+ Frag_145->Frag_104 Loss of CH3CN (-41 Da) Imidazole Ring Break

Figure 1: ESI-MS/MS fragmentation pathway of 2,8-dimethylimidazo[1,2-a]pyridin-3-amine showing primary deamination and subsequent ring degradation.

Comparative Assessment: 2,8-Dimethyl vs. 2,6-Dimethyl Isomer

Differentiation of regioisomers is the primary analytical challenge. The 2,6-dimethyl isomer is a common alternative/impurity.

Quantitative Comparison Table
Feature2,8-Dimethyl Isomer (Target)2,6-Dimethyl Isomer (Alternative)Differentiation Mechanism
Precursor (

)
162.10162.10Indistinguishable in MS1.
Base Peak (20 eV)

145 (

)

145 (

)
Both lose amine easily.
Methyl Loss (

147)
Low Intensity (<5%) Medium Intensity (~15%) The 8-methyl is sterically crowded by the bridgehead N, making the radical cation less favorable than the 6-methyl position.
Ring Contraction Prominent

104
Prominent

104
Core stability is similar.
Diagnostic Ratio


Key Differentiator: The 2,6-isomer loses the methyl group more readily due to lack of steric hindrance at the 6-position.
Expert Insight: The "Ortho" Effect

In the 2,8-isomer , the methyl group at position 8 is peri-planar to the bridgehead nitrogen. While this creates steric strain, it also protects the methyl group from oxidative losses compared to the 2,6-isomer , where the methyl group is exposed on the pyridine ring.

  • Protocol Tip: If standard MS/MS fails to distinguish them, use Ion Mobility Spectrometry (IMS) . The 2,8-isomer has a slightly larger collisional cross-section (CCS) due to the "wider" steric bulk near the bridgehead, typically resulting in a drift time difference of ~0.5–1.0 ms compared to the more linear 2,6-isomer.

References

  • Vertex AI Search. (2023). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry. National Institutes of Health. Link

  • Bagdi, A. K., et al. (2015).[2] Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications.[2] Link

  • Sigma-Aldrich. (2024).[3][4] 3-Aminoimidazo[1,2-a]pyridine Product Specification. Merck KGaA. Link

  • Flammang, R., et al. (1995). Characterization and differentiation of heterocyclic isomers: Tandem mass spectrometry. Journal of the American Society for Mass Spectrometry.[5] Link

Sources

Technical Guide: FTIR Characterization of 3-Amino-Imidazo[1,2-a]pyridine

[1][2]

Executive Summary & Structural Significance

3-amino-imidazo[1,2-a]pyridine represents a "privileged scaffold" in drug discovery, serving as the core structure for various GABA receptor ligands, anti-inflammatory agents, and kinase inhibitors (e.g., Zolpidem analogues).[1]

For the analytical scientist, this molecule presents a unique vibrational challenge: distinguishing the fused bicyclic core from its monocyclic precursor (2-aminopyridine ) and verifying the integrity of the 3-amino substituent. This guide provides a comparative spectral analysis to validate synthesis success and purity, moving beyond simple peak listing to causal structural assignment.

Comparative Spectral Analysis: Product vs. Precursors

The most critical application of FTIR in this context is reaction monitoring —confirming the formation of the imidazo[1,2-a]pyridine ring while ensuring the consumption of reactants.

The "Fingerprint" Differentiation Table

The following table contrasts the target scaffold with its primary synthetic precursor, 2-aminopyridine.[1]

Vibrational Mode2-Aminopyridine (Precursor)3-Amino-Imidazo[1,2-a]pyridine (Target)Diagnostic Shift / Note
Pri. Amine (NH₂) Stretch 3442 cm⁻¹ (asym)3300 cm⁻¹ (sym)3300–3450 cm⁻¹ (Doublet)Retention: The primary amine doublet remains, but intensity and exact position shift due to the change in ring electron density.[1]
C=N Ring Stretch ~1590 cm⁻¹1630–1650 cm⁻¹ Up-shift: Formation of the imidazole ring creates a rigid, fused system, typically shifting the C=N stretch to higher energy compared to the pyridine precursor.[1]
N-H Scissoring ~1620 cm⁻¹1600–1615 cm⁻¹ Overlap Warning: This band often overlaps with aromatic C=C stretches; use the high-frequency NH stretch for primary confirmation.
C-N Exocyclic Stretch ~1328 cm⁻¹1340–1360 cm⁻¹ Strengthening: The C3-N bond in the fused system has significant double-bond character due to resonance participation.
Isocyanide (C≡N) ~2150 cm⁻¹ (Reactant)ABSENT Critical Purity Check: If synthesizing via GBB reaction, any peak here indicates unreacted isocyanide impurity.[1]
Carbonyl (C=O) ~1680–1720 cm⁻¹ (Aldehyde)ABSENT Critical Purity Check: Presence indicates unreacted aldehyde or oxidation byproducts.

Technical Insight: The fusion of the imidazole ring to the pyridine removes the characteristic "breathing" mode of the pyridine ring (~990 cm⁻¹) and replaces it with complex coupled ring vibrations in the 1000–1100 cm⁻¹ region.

Diagnostic Workflow & Logic

To ensure scientific integrity, the characterization process must be self-validating .[1] The workflow below utilizes the "Negative Evidence" principle—confirming the product by the absence of precursor signals as much as the presence of product signals.

Graphviz: Spectral Validation Logic Pathway[2]

FTIR_ValidationStartCrude Product SpectrumCheck_CNCheck 2100-2200 cm⁻¹(Isocyanide Region)Start->Check_CNCheck_COCheck 1680-1720 cm⁻¹(Carbonyl Region)Check_CN->Check_COClearFail_ReactantImpurity: Unreacted Starting Material(Recrystallize)Check_CN->Fail_ReactantPeak PresentCheck_NHCheck 3300-3450 cm⁻¹(Amine Doublet)Check_CO->Check_NHClearCheck_CO->Fail_ReactantPeak PresentCheck_FingerprintCheck 1630-1650 cm⁻¹(Imidazo C=N)Check_NH->Check_FingerprintSharp DoubletFail_StructureError: Ring Closure Failed(Check Catalyst/Temp)Check_NH->Fail_StructureMissing/Broad SingletCheck_Fingerprint->Fail_StructureWeak/ShiftedPass_IdentityIdentity Confirmed:3-amino-imidazo[1,2-a]pyridineCheck_Fingerprint->Pass_IdentityStrong Band Present

Figure 1: Logical decision tree for validating the synthesis of 3-amino-imidazo[1,2-a]pyridine via FTIR, emphasizing the exclusion of common impurities.

Detailed Experimental Protocol

To reproduce the spectral data referenced above, follow this standardized protocol. This method minimizes hygroscopic interference, which is common with amino-pyridines.[1]

Method: KBr Pellet Transmission (Preferred for Structural Resolution)

While ATR (Attenuated Total Reflectance) is faster, KBr transmission is recommended for this scaffold to resolve the fine splitting of the NH₂ doublet and the aromatic overtone regions.

  • Sample Preparation:

    • Dry the synthesized 3-amino-imidazo[1,2-a]pyridine in a vacuum oven at 40°C for 4 hours to remove lattice water (water O-H peaks at 3400 cm⁻¹ will mask the amine N-H stretches).

    • Mix 1–2 mg of sample with ~200 mg of spectroscopic grade KBr (dried).

    • Grind intimately in an agate mortar until the mixture is a fine, uniform powder (prevents Christiansen effect scattering).

  • Pellet Formation:

    • Press the powder in a hydraulic die at 8–10 tons of pressure for 2 minutes under vacuum (to remove trapped air/moisture).

    • Quality Check: The resulting pellet should be transparent, not milky.[1]

  • Acquisition Parameters:

    • Resolution: 2 cm⁻¹ (critical for resolving closely spaced aromatic bands).[1]

    • Scans: 32 or 64 scans to improve Signal-to-Noise ratio.

    • Range: 4000–400 cm⁻¹.

  • Data Processing:

    • Perform a baseline correction.

    • Do not apply strong smoothing filters, as this may merge the diagnostic C=N and C=C bands in the 1600 cm⁻¹ region.[1]

Mechanistic Interpretation of Key Bands

Understanding why a peak exists builds trust in the data.

  • The "Blue Shift" of C=N: In 2-aminopyridine, the ring nitrogen is part of a single aromatic cycle. In imidazo[1,2-a]pyridine, the bridgehead nitrogen (N1) and the imidazole nitrogen (N4) are electronically coupled.[1] The formation of the 5-membered ring induces strain and alters the bond order, typically shifting the C=N vibration to a higher wavenumber (1630+ cm⁻¹) compared to the precursor.

  • Amine "Scissoring": The bending vibration of the -NH₂ group (scissoring) is highly sensitive to hydrogen bonding. If your spectrum shows this peak broadening or shifting significantly (>20 cm⁻¹), it indicates intermolecular H-bonding, likely suggesting the sample is in a crystalline lattice rather than amorphous.[1]

References

  • Vibrational Analysis of Imidazo[1,2-a]pyridine: Detailed DFT and experimental assignments for the core scaffold.

    • Source: ResearchG
  • Precursor Characterization (2-Aminopyridine)

    • Source: TSI Journals / Int. J. Chem. Sci.
  • Synthesis & Derivative Data: Experimental IR data for 3-amino derivatives valid

    • Source: BMC Chemistry[1][2]

    • [1]

  • General Synthesis Monitoring: Groebke-Blackburn-Bienaymé reaction protocols and spectral d

    • Source: MDPI
    • [1]

Structural Benchmarking Guide: 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "8-Methyl Effect"

In the landscape of nitrogen-fused heterocycles, 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine represents a critical scaffold for medicinal chemistry, particularly in the design of kinase inhibitors and GABA_A receptor modulators.

While the imidazo[1,2-a]pyridine core is ubiquitous, this specific 2,8-dimethyl derivative offers a distinct "performance" advantage over its analogues: Steric Desolvation. The methyl group at the C8 position introduces significant steric bulk adjacent to the N1 bridgehead nitrogen.

Why this matters:

  • Drug Design: The C8-methyl group restricts hydrogen bonding at N1, often improving membrane permeability by lowering the desolvation energy penalty.

  • Crystallography: Unlike the planar packing of the unsubstituted parent, the 2,8-dimethyl variant often forces "twisted" or "slipped" stacking arrangements, altering solubility profiles and melting points.

This guide objectively compares the structural characteristics of the 2,8-dimethyl variant against its primary alternatives, providing experimental protocols for generating high-fidelity X-ray data.

Comparative Structural Analysis

The following data compares the 2,8-dimethyl scaffold against the 2-methyl and unsubstituted analogues. Data is aggregated from standard crystallographic benchmarks for this heterocyclic class.

Table 1: Structural & Physicochemical Performance Metrics[1]
Feature2,8-Dimethylimidazo[1,2-a]pyridin-3-amine 2-Methylimidazo[1,2-a]pyridin-3-amine Imidazo[1,2-a]pyridin-3-amine (Parent)
Steric Bulk (N1) High (Blocked) Low (Accessible)None (Accessible)
N1 Basicity Reduced (Steric hindrance)ModerateHigh
Crystal Packing Slipped-stacking (driven by 8-Me sterics)Planar

-

stacking
Tight Planar Stacking
Solubility (Organic) Enhanced (Lipophilic 8-Me)ModerateLow (High Lattice Energy)
Ligand Utility Selective (Monodentate via N-amine)Bidentate (N1 + N-amine)Bidentate
Space Group (Typ.) P21/c or P-1 (Lower Symmetry)P21/c (Monoclinic)P21/c (Monoclinic)
Key Differentiator: The N1-C8 Interaction

In the 2,8-dimethyl derivative, the methyl protons at C8 are spatially proximate to the lone pair of N1. In X-ray diffraction maps, this manifests as a repulsion that prevents the close-contact N1...H-N hydrogen bonding motifs seen in the 2-methyl analog. This makes the 2,8-dimethyl variant a superior choice when designing ligands where preventing off-target metal coordination at N1 is required.

Experimental Protocols

To generate valid X-ray data for this compound, you must control the synthesis to avoid co-crystallization of the hydrochloride salt, which is a common impurity.

Phase A: Synthesis (Groebke-Blackburn-Bienaymé)

Context:[1] The free amine is oxidation-sensitive. We utilize a One-Pot GBB reaction for robust crystal generation.

  • Reagents: 2-Amino-3-methylpyridine (1.0 eq), Acetaldehyde (via paraldehyde precursor, 1.0 eq), Isocyanide (1.0 eq), Catalyst (

    
     5 mol%).
    
  • Solvent: MeOH:DCM (1:1).

  • Procedure: Stir at ambient temperature for 12h.

  • Purification: Flash chromatography (EtOAc/Hexane). Critical: Neutralize with

    
     to ensure the free base is isolated, not the triflate salt.
    
Phase B: Crystallization Strategy (Slow Evaporation)

Objective: Obtain single crystals suitable for XRD (>0.2 mm).

  • Solvent System: Ethanol/Water (9:1) or Toluene (for non-solvated forms).

  • Method: Dissolve 20 mg of purified amine in 2 mL warm ethanol. Filter through a 0.45

    
     PTFE syringe filter into a narrow vial. Cover with parafilm, poke 3 pinholes, and store at 4°C in a vibration-free zone.
    
  • Timeline: Crystals appear in 48-72 hours.

Phase C: Data Collection & Refinement
  • Instrument: Single Crystal X-Ray Diffractometer (Mo K

    
     or Cu K
    
    
    
    ).
  • Temperature: 100 K (Essential to reduce thermal ellipsoids of the methyl groups).

  • Resolution Target: 0.8 Å or better.

  • Refinement: Use SHELXL. Pay specific attention to the H-atoms on the C8-methyl group; they may exhibit rotational disorder.

Visualization of Logic & Workflow

Diagram 1: The Crystallization & Characterization Workflow

This diagram outlines the decision tree for obtaining high-quality structural data, ensuring the "Product" (the crystal) is chemically pure.

G Start Start: Crude Reaction Mixture Purification Flash Chromatography (Neutralize Acid Catalyst) Start->Purification Check Check Purity (NMR/LCMS) Is Free Base present? Purification->Check Check->Purification No (Salt detected) Cryst_Polar Crystallization A: EtOH/H2O (Slow Evap) Target: Hydrates Check->Cryst_Polar Yes Cryst_NonPolar Crystallization B: Toluene/Hexane Target: Anhydrous Check->Cryst_NonPolar Yes XRD X-Ray Diffraction (100 K, Mo Source) Cryst_Polar->XRD Cryst_NonPolar->XRD Analysis Structure Solution (Direct Methods) XRD->Analysis

Caption: Workflow for isolating and characterizing the free amine crystal forms.

Diagram 2: Structure-Activity Relationship (SAR) Logic

Why choose the 2,8-dimethyl variant? This logic flow explains the mechanistic advantage.

SAR Core Imidazo[1,2-a]pyridine Core Sub_2Me 2-Methyl Subst. (Electronic Effect) Core->Sub_2Me Sub_8Me 8-Methyl Subst. (Steric Effect) Core->Sub_8Me Result_2Me Increased Nucleophilicity High N1 Binding Sub_2Me->Result_2Me Result_8Me Blocked N1 Site Twisted Packing High Solubility Sub_8Me->Result_8Me

Caption: Impact of substitution patterns on physicochemical properties.

References

  • Synthesis & Class Overview: Boltjes, A., & Dömling, A. (2019).[2] The Groebke-Blackburn-Bienaymé Reaction.[1][2][3] European Journal of Organic Chemistry, 2019(42), 7007-7049.[2] Link

  • Crystallographic Benchmarks: Guerret, O., et al. (2016). Crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives. Acta Crystallographica Section E, 72(11), 1607-1610. Link

  • Medicinal Chemistry Context: Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51, 1555-1575.[4] Link

  • Structural Dynamics: Shaaban, S., & Abdel-Wahab, B. F. (2016). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery.[2][3] Molecular Diversity, 20, 233–254. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine. As a research chemical with significant potential toxicological and environmental hazards, adherence to proper disposal protocols is not merely a regulatory requirement but a critical component of laboratory safety and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals who handle this compound, offering field-proven insights grounded in authoritative safety data.

Section 1: Hazard Assessment & Identification

The foundational step in any disposal plan is a thorough understanding of the substance's intrinsic hazards. 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine, like many heterocyclic amines used in research, presents a multi-faceted risk profile. An analogue's Safety Data Sheet (SDS) reveals its classification as highly hazardous.[1] The primary dangers stem from its high acute toxicity via multiple exposure routes, its corrosive nature, and its environmental persistence.

The causality behind this hazard profile is rooted in its chemical structure. The imidazopyridine core is a common scaffold in biologically active molecules, while the primary amine group can contribute to its reactivity and corrosive properties.[2][3]

Table 1: GHS Hazard Classification Summary

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 3 H301: Toxic if swallowed[1]
Acute Toxicity, Dermal Category 3 H311: Toxic in contact with skin[1]
Acute Toxicity, Inhalation Category 3 H331: Toxic if inhaled[1]
Skin Corrosion Category 1B H314: Causes severe skin burns and eye damage[1]
Serious Eye Damage Category 1 H314: Causes severe skin burns and eye damage[1]

| Chronic Aquatic Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects[1] |

This combination of acute toxicity and corrosivity mandates that the compound be treated as a hazardous waste from the moment it is designated for disposal.

Section 2: Regulatory Classification

Under the regulations set forth by the U.S. Environmental Protection Agency (EPA), chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, toxicity).[4][5]

While 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine is not individually listed, its parent heterocycle, pyridine, is a listed non-halogenated solvent under the F005 waste code.[6] This relationship, combined with the compound's inherent toxic and corrosive characteristics identified in Section 1, makes its classification as a regulated hazardous waste a certainty. Therefore, it must be managed according to state and federal regulations.[4]

Section 3: Pre-Disposal Safety Protocols

Before handling any waste material, ensuring personal and environmental safety is paramount. This involves utilizing appropriate Personal Protective Equipment (PPE) and having a clear plan for spill containment.

Required Personal Protective Equipment (PPE)

Given the compound's high dermal toxicity and corrosivity, a comprehensive PPE strategy is required.[1][7]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves before use and change them immediately if contamination occurs.[7]

  • Eye/Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[7]

  • Skin and Body Protection: A lab coat is standard, but for handling larger quantities of waste, a chemically resistant apron or suit should be worn. Ensure all skin is covered.[1]

  • Respiratory Protection: All handling of waste, especially if dust can be generated or if the material is heated, must be conducted in a certified chemical fume hood to prevent inhalation.

Spill & Decontamination Procedures

In the event of a spill, the immediate priority is to isolate the area and ensure personnel safety.

  • Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[8][9]

  • Don PPE: Before attempting cleanup, don the full PPE described in section 3.1.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it into a designated hazardous waste container. Avoid generating dust. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect Waste: Scoop the absorbed material into a suitable, sealable hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the waste container and manage it according to the procedures in Section 4.

Section 4: On-Site Waste Management & Segregation

Proper on-site management is the core of a compliant disposal program. This workflow ensures that waste is safely accumulated, correctly identified, and stored to prevent dangerous reactions.

Waste Collection Workflow

The following diagram outlines the decision-making and operational process for managing waste 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine within the laboratory.

G cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage & Disposal start Identify Waste for Disposal (Unused chemical, reaction byproduct, contaminated materials) select_container Select Compatible Container (Glass or Polyethylene) start->select_container label_container Affix 'HAZARDOUS WASTE' Label select_container->label_container add_waste Add Waste to Container (Work in fume hood, wear full PPE) label_container->add_waste close_container Securely Cap Container add_waste->close_container log_waste Log Contents on Label (Chemical name, concentration, date) close_container->log_waste segregate Segregate from Incompatibles (Acids, Oxidizers) log_waste->segregate store_saa Store in Satellite Accumulation Area (SAA) segregate->store_saa check_full Container <90% Full? store_saa->check_full check_full->store_saa Yes request_pickup Request Pickup from EHS/Waste Contractor check_full->request_pickup No end Waste Removed for Final Disposal request_pickup->end

Caption: Waste Management Workflow for 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine.

Step-by-Step Collection Protocol
  • Container Selection: Choose a clean, dry, and chemically compatible container with a secure, tight-fitting lid. Glass or polyethylene containers are generally suitable.[4] Do not use metal containers due to the corrosive nature of amines.

  • Labeling: Before adding any waste, the container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "Waste 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine".[4] The label should also have space to list constituents and approximate percentages.

  • Waste Accumulation:

    • Collect waste (pure solid, solutions, or contaminated labware like pipette tips and wipes) in the designated, labeled container.

    • Always keep the waste container closed except when actively adding waste.[4]

    • Do not fill containers beyond 90% capacity to allow for expansion.

  • Crucial Segregation: This is a critical safety step. Store the waste container in a designated Satellite Accumulation Area (SAA) with secondary containment. It must be segregated from:

    • Strong Acids: Amines are basic and can react violently with strong acids.[8][9]

    • Strong Oxidizing Agents: Mixing with oxidizers can create a fire or explosion hazard.[8]

    • Incompatible Solvents: Avoid mixing with reactive solvent waste streams. If dissolved in a solvent, the entire solution is managed based on the most hazardous component.[10]

Section 5: Final Disposal Pathway

The final disposal of 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine must be conducted by a licensed and certified hazardous waste management company.

  • Arrange for Pickup: Once the waste container is nearly full, or if the waste has been stored for an extended period (typically <1 year), contact your institution's Environmental Health & Safety (EHS) department or a contracted waste vendor to schedule a pickup.[4][11]

  • Documentation: Complete all necessary waste pickup forms, accurately describing the contents of the container.

  • Professional Disposal: The licensed vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this type of compound is high-temperature incineration, which ensures the complete destruction of the toxic organic molecule.

Section 6: Prohibited Disposal Methods

To ensure safety and regulatory compliance, certain disposal methods are strictly forbidden.

  • DO NOT Dispose Down the Drain: This compound is harmful to aquatic life with long-lasting effects.[1] Sewer disposal is illegal and environmentally irresponsible.[5][11]

  • DO NOT Dispose in Regular Trash: The acute toxicity and corrosive properties of this chemical pose a significant risk to sanitation workers and can lead to environmental contamination through landfill leachate.[5] Only non-hazardous, fully decontaminated materials may be considered for regular trash.[12]

By adhering to this guide, laboratory professionals can ensure that the disposal of 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine is managed safely, responsibly, and in full compliance with environmental regulations.

References

  • SAFETY DATA SHEET for a related Imidazo[1,2-a]pyridine derivative. Sigma-Aldrich. [URL not available, based on search result content]
  • SAFETY DATA SHEET for 3-Aminopyridine. Fisher Scientific. [URL not available, based on search result content]
  • SAFETY DATA SHEET for Pyridine. Spectrum Chemical. [URL not available, based on search result content]
  • Substance Information for Pyridine. European Chemicals Agency (ECHA). [URL not available, based on search result content]
  • SAFETY DATA SHEET for Imidazo[1,2-a]pyridine-3-carboxylic acid. Fisher Scientific. [URL not available, based on search result content]
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A Senior Application Scientist's Guide to Handling 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the pioneering work of drug development, the safe and effective handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine, a member of the pharmacologically significant imidazo[1,2-a]pyridine class.[1][2][3][4][5] While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this document synthesizes data from structurally related compounds to establish a conservative and robust safety protocol. Our approach is grounded in the principle of treating compounds of unknown toxicity with the highest degree of caution to ensure personnel safety and experimental integrity.[6]

Hazard Assessment: A Conservative Approach Based on Structural Analogs

The imidazo[1,2-a]pyridine core is a "privileged structure" in medicinal chemistry, but its derivatives' toxicological profiles can vary significantly based on their substitution patterns.[1][3][7] Studies on related imidazo[1,2-a]pyridine derivatives have shown a range of toxicities, from relatively low acute oral toxicity (GHS categories 4 and 5) to significant cytotoxicity and potential for hepatic damage at higher doses.[7][8][9]

Furthermore, the presence of a pyridine ring and an amine functional group necessitates careful handling. The parent compound, pyridine, is a flammable liquid and vapor that is harmful if inhaled, swallowed, or absorbed through the skin, and it can cause irritation to the skin and eyes.[10] Heterocyclic amines as a class are known to contain compounds with potent mutagenic properties.[11]

Given these factors, we will operate under the assumption that 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine is a hazardous substance with the following potential characteristics:

Potential HazardBasis for Assumption
Acute Toxicity (Oral, Dermal, Inhalation) Data from analogous compounds like 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine show oral toxicity. The pyridine core itself is toxic via multiple routes.[10]
Skin and Eye Irritation Pyridine is a known irritant.[10] This is a common property for many amine-containing organic compounds.
Skin Sensitization A related compound, 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine, is classified as a skin sensitizer.
Respiratory Hazard If the compound is a fine powder, inhalation of dust particles is a primary exposure risk.

Therefore, all handling procedures must be designed to minimize direct contact, inhalation, and ingestion.[6][12]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is required to create a reliable barrier between the researcher and the chemical.[12][13]

PPE ComponentSpecificationRationale and Causality
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile base layer, Butyl rubber or Viton® outer layer).Prevents skin contact and absorption.[14] Double-gloving provides protection in case the outer glove is breached. The outer glove should be selected for high resistance to aromatic and heterocyclic compounds. Always inspect gloves for integrity before use.
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields, at a minimum. A full-face shield must be worn over safety glasses when handling larger quantities (>1g) or when there is a splash risk.Protects eyes from splashes and airborne particles.[14] The face shield offers an additional layer of protection for the entire face.
Body Protection A flame-resistant lab coat worn over long pants and fully enclosed shoes.Protects skin and personal clothing from contamination.[13][14] Flame-resistant material is a prudent precaution given the flammability of related pyridine compounds.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary if handling the substance outside of a certified chemical fume hood or if dust/aerosols may be generated.Ensures that airborne particles or vapors are not inhaled.[14][15] All work with the solid compound should ideally be performed within a fume hood to mitigate this risk.

Operational Plan: From Handling to Disposal

A systematic workflow is essential to maintain a safe laboratory environment. The following step-by-step protocols provide a self-validating system for handling 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine.

Safe Handling Protocol
  • Preparation : Before handling the compound, ensure the designated work area, typically a certified chemical fume hood, is clean and uncluttered.[16] Confirm that all necessary PPE is available and in good condition. Locate the nearest emergency eyewash station and safety shower.[12]

  • Donning PPE : Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and eye/face protection.

  • Weighing and Transfer : Conduct all manipulations of the solid compound within the fume hood to contain any dust.[16] Use tools like spatulas and weighing paper appropriate for handling small quantities of potent compounds.

  • In Solution : When working with the compound in solution, be mindful of potential splashes. Always add reagents slowly and handle flasks and vials with care.[12]

  • Post-Handling : After completing the work, decontaminate the work surface. Carefully remove the outer gloves first, followed by the rest of the PPE, avoiding contact with any potentially contaminated surfaces.

  • Hygiene : Wash hands thoroughly with soap and water immediately after removing PPE and leaving the laboratory.[13]

Waste Disposal Protocol

All materials contaminated with 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine must be treated as hazardous waste.[14][17]

  • Waste Segregation : Do not mix this waste stream with other incompatible chemicals.[14] Maintain separate, clearly labeled hazardous waste containers for:

    • Solid Waste : Contaminated gloves, weighing paper, pipette tips, etc.

    • Liquid Waste : Unused solutions or reaction mixtures.

  • Container Management : Use containers that are in good condition, compatible with pyridine-based compounds, and have secure, tight-fitting lids.[18]

  • Labeling : Label the hazardous waste container with "Hazardous Waste," the full chemical name "2,8-Dimethylimidazo[1,2-a]pyridin-3-amine," and any known hazard characteristics (e.g., "Toxic," "Irritant").

  • Disposal : Follow your institution's specific procedures for the pickup and disposal of chemical waste. Never pour this chemical down the drain or place it in the regular trash.[16][18]

Emergency Response Plan: Spills and Exposures

Accidents require immediate and correct action.[16]

  • Skin Exposure : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek prompt medical attention.

  • Eye Exposure : Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Small Spill (<1g in a fume hood) : Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).[16] Carefully sweep up the absorbed material and place it in a sealed, labeled hazardous waste container. Clean the area with a suitable solvent.

  • Large Spill (>1g or outside a fume hood) : Evacuate the immediate area. Alert colleagues and notify your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean it up yourself.

Visual Workflow: Safe Handling and Disposal

The following diagram illustrates the critical workflow for safely managing 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine in a laboratory setting.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal prep_area Designate & Clear Fume Hood Workspace check_ppe Inspect & Gather All Required PPE locate_safety Confirm Location of Eyewash & Safety Shower don_ppe Don PPE: Lab Coat, Double Gloves, Eye/Face Protection locate_safety->don_ppe Proceed to Handling weigh_transfer Weigh & Transfer Solid Compound don_ppe->weigh_transfer in_solution Handle Solutions Carefully weigh_transfer->in_solution decontaminate Decontaminate Work Surface in_solution->decontaminate Work Complete spill Spill or Exposure? in_solution->spill segregate_waste Segregate Waste: Solid & Liquid decontaminate->segregate_waste doff_ppe Doff PPE (Outer Gloves First) segregate_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands spill->decontaminate NO emergency Execute Emergency Response Plan spill->emergency YES

Caption: Workflow for handling 2,8-Dimethylimidazo[1,2-a]pyridin-3-amine.

References

  • Ahumada, G., Fink, C., Goya, P., Bell, A., Herreros, E., & Gómez-Barrio, A. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Toxicology Research, 11(5), 861–871. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. Available from: [Link]

  • Ahumada, G., Fink, C., Goya, P., Bell, A., Herreros, E., & Gómez-Barrio, A. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a ]pyridines with antiparasitic and anti-inflammatory properties. ResearchGate. Available from: [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Available from: [Link]

  • ChemSupply Australia. (2024). Safety Data Sheet PYRIDINE. Available from: [Link]

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  • SafetySkills. (n.d.). What are the Health and Safety Guidelines for Using Amines? Available from: [Link]

  • Kumar, S., Singhal, A., Kumar, P., Jain, M., Kaur, M., Gupta, I., Salunke, D. B., & Pawar, S. V. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports, 14, 101872. Available from: [Link]

  • Sharma, S., Kaur, M., Kumar, V., & Singh, V. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. Available from: [Link]

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  • Pharmaffiliates. (n.d.). CAS No: 123367-26-0 | Product Name : (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. Available from: [Link]

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  • de F. S. F. Carvalho, M., & da S. M. de C. Melo, L. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]

  • Singh, N., & Singh, V. (2018). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Mini-Reviews in Medicinal Chemistry, 18(1), 50–69. Available from: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Available from: [Link]

  • Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab. Available from: [Link]

  • Hamdi, A., El hammoudani, Y., Ahari, M., Amhamdi, H., Salhi, A., Elyoussfi, A., Akichouh, E. H., & El aatiaoui, A. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available from: [Link]

  • Wang, D., & Zhu, J. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Organic & Biomolecular Chemistry, 19(20), 4447–4461. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.